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  • Product: 6-Hydroxy-2-methylquinoline-4-carboxylic acid
  • CAS: 50741-53-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 6-Hydroxy-2-methylquinoline-4-carboxylic acid

This guide serves as an advanced technical monograph on 6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 50741-53-2). It is designed for researchers requiring actionable data on synthesis, physical characterization, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph on 6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 50741-53-2). It is designed for researchers requiring actionable data on synthesis, physical characterization, and chemical behavior.

[1][2][3][4]

Executive Summary & Chemical Identity

6-Hydroxy-2-methylquinoline-4-carboxylic acid is a functionalized heterocyclic scaffold belonging to the cinchoninic acid family.[1] Distinguished by its amphoteric nature—possessing a basic quinoline nitrogen, an acidic carboxyl group, and a phenolic hydroxyl—it serves as a critical intermediate in the synthesis of antimalarial agents, fluorescent probes, and coordination polymers.

Core Identity Matrix
ParameterTechnical Specification
CAS Registry Number 50741-53-2
IUPAC Name 6-Hydroxy-2-methylquinoline-4-carboxylic acid
Molecular Formula

Molecular Weight 203.19 g/mol
SMILES CC1=NC2=C(C=C(C=C2)O)C(=C1)C(=O)O
InChI Key ZMFWTUBNIJBJDB-UHFFFAOYSA-N
Appearance Yellow to brownish-ochre crystalline powder

Physical & Physicochemical Properties

The physicochemical profile of this compound is dominated by its high lattice energy and zwitterionic potential.

Thermal & Solubility Data
PropertyValue / BehaviorContextual Note
Melting Point > 280°C (Decomposes) Typical of quinoline-4-carboxylic acids; decarboxylation often precedes melting.
Boiling Point 414.7°C (Predicted)Theoretical value at 760 mmHg; not experimentally accessible due to decomposition.
Solubility (Water) Low (< 0.5 mg/mL)Poor solubility at neutral pH due to intermolecular H-bonding and

-stacking.
Solubility (Alkaline) HighSoluble in dilute NaOH/KOH/NH

OH (formation of phenolate/carboxylate dianion).
Solubility (Acidic) ModerateSoluble in dilute HCl/TFA (protonation of quinoline nitrogen).
Solubility (Organic) Moderate to HighSoluble in DMSO, DMF, and hot ethanol. Insoluble in non-polar solvents (Hexane, Et

O).
Acid-Base Characteristics (pKa)

The molecule exhibits three ionizable centers, creating complex pH-dependent solubility profiles:

  • Carboxylic Acid (

    
    ):  ~2.5 – 3.0 (Deprotonation of -COOH).
    
  • Quinolinium Nitrogen (

    
    ):  ~4.8 – 5.2 (Deprotonation of 
    
    
    
    ).
  • Phenolic Hydroxyl (

    
    ):  ~9.5 – 10.5 (Deprotonation of -OH).
    

Research Insight: At physiological pH (7.4), the molecule exists primarily as a mono-anion (carboxylate deprotonated, phenol protonated, nitrogen neutral), limiting passive membrane permeability without formulation aids.

Synthetic Methodologies

Two primary routes exist for the synthesis of 6-hydroxy-2-methylquinoline-4-carboxylic acid: the Doebner Reaction (preferred for scalability) and the Pfitzinger Reaction (higher atom economy if 5-hydroxyisatin is available).

Method A: The Modified Doebner Synthesis

This multicomponent condensation involves an aniline, an aldehyde, and pyruvic acid.

Reagents:

  • 4-Aminophenol (1.0 eq)

  • Pyruvic Acid (1.2 eq)

  • Paraldehyde (equivalent to 1.2 eq Acetaldehyde) or Acetaldehyde

  • Solvent: Absolute Ethanol or Glacial Acetic Acid

Protocol:

  • Preparation: Dissolve 4-aminophenol (10.9 g, 0.1 mol) in absolute ethanol (100 mL).

  • Addition: Add pyruvic acid (10.5 g, 0.12 mol) dropwise.

  • Condensation: Add paraldehyde (5.3 g) slowly to the refluxing mixture.

  • Reflux: Heat the mixture at reflux (approx. 78-80°C) for 3–6 hours. The solution will darken as the quinoline core forms.

  • Work-up: Cool the reaction mixture to room temperature. The crude acid often precipitates directly. If not, concentrate the solvent to 25% volume and adjust pH to ~4.5 (isoelectric point) with dilute ammonia or sodium acetate.

  • Purification: Filter the precipitate. Recrystallize from hot DMF/Ethanol or dilute acetic acid.

Method B: Pfitzinger Cyclization

This route utilizes 5-hydroxyisatin and acetone under strong alkaline conditions.

Protocol:

  • Suspend 5-hydroxyisatin in 30% KOH solution.

  • Add acetone (excess) and heat to reflux.

  • The isatin ring opens to form the isatic acid intermediate, which condenses with acetone.

  • Acidify with HCl to precipitate the target carboxylic acid.

Synthetic Pathway Visualization

The following diagram illustrates the logic flow of the Doebner synthesis, highlighting the critical intermediate steps.

DoebnerSynthesis Aminophenol 4-Aminophenol SchiffBase Schiff Base Intermediate Aminophenol->SchiffBase Condensation (EtOH, Reflux) Pyruvic Pyruvic Acid Pyruvic->SchiffBase Condensation (EtOH, Reflux) Aldehyde Acetaldehyde Aldehyde->SchiffBase Condensation (EtOH, Reflux) Dihydro Dihydroquinoline Intermediate SchiffBase->Dihydro Cyclization Product 6-Hydroxy-2-methyl quinoline-4-COOH Dihydro->Product Oxidation/Disproportionation -H2

Figure 1: The Doebner reaction pathway involves the in situ formation of a Schiff base followed by cyclization and oxidative aromatization to yield the quinoline core.[2][1][3][4][5][6][7][8]

Spectral Characterization

Verification of the structure requires analysis of the aromatic region and the distinct methyl singlet.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Standard for carboxylic acids).
NucleusChemical Shift (

)
MultiplicityAssignment

NMR
2.65 – 2.70Singlet (3H)

at C2 position
7.20 – 7.30Doublet of DoubletsH-7 (Coupling with H-8 & H-5)
7.45Doublet (J ~2.5 Hz)H-5 (Meta coupling, close to OH)
7.85 – 7.95Doublet (J ~9.0 Hz)H-8
7.90 – 8.00SingletH-3 (Aromatic proton on pyridine ring)
10.0 – 10.5Broad Singlet

(Phenolic, exchangeable)
13.5 – 14.0Broad

(Carboxylic, exchangeable)
Infrared Spectroscopy (FT-IR)[4]
  • 3200 – 3500 cm

    
    :  Broad O-H stretch (Phenolic & Carboxylic overlap).
    
  • 1680 – 1700 cm

    
    :  C=O stretch (Carboxylic acid dimer).
    
  • 1580 – 1620 cm

    
    :  C=N and C=C aromatic ring stretches (Quinoline skeletal vibrations).
    

Applications & Research Utility

The 6-hydroxy-2-methylquinoline-4-carboxylic acid scaffold is not merely an end-product but a versatile "chemical handle."

  • Antimalarial Development: The structural similarity to quinine allows this molecule to be used as a precursor for developing hemozoin polymerization inhibitors.

  • Fluorescent Probes: The 6-hydroxyquinoline moiety is highly fluorescent. Derivatization at the carboxylic acid (e.g., amide formation) can create pH-sensitive fluorescent sensors.

  • Metal Chelation: The N1 nitrogen and the C8/C6 positions (if functionalized) or the 4-COOH allow for diverse metal coordination modes (

    
    , 
    
    
    
    ), useful in metallopharmaceutics.
Workflow: Derivatization for Drug Discovery

The following diagram outlines how this core is modified in medicinal chemistry campaigns.

Derivatization Core 6-Hydroxy-2-methyl quinoline-4-COOH Amide Amide Derivatives (Targeting Protein Binding) Core->Amide SOCl2 / Amine Ether 6-Alkoxy Derivatives (Lipophilicity Modulation) Core->Ether Alkyl Halide / Base Metal Metal Complexes (Radiopharmaceuticals) Core->Metal Metal Acetate / pH 6

Figure 2: Common derivatization pathways for medicinal chemistry applications.

Safety & Handling (GHS Standards)

While comprehensive toxicological data is limited for this specific isomer, it should be handled as a bioactive quinoline derivative.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to oxidation over long periods; protect from light.

References

  • PubChem. (n.d.).[5] Compound Summary: 6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 50741-53-2).[2][4][9][10] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 6-Hydroxy-2-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction to 6-Hydroxy-2-methylquinoline-4-carboxylic Acid and the Critical Role of Solubility 6-Hydroxy-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to 6-Hydroxy-2-methylquinoline-4-carboxylic Acid and the Critical Role of Solubility

6-Hydroxy-2-methylquinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, which are integral scaffolds in the development of therapeutic agents, including antimalarial, anticancer, and antimicrobial drugs.[1] Its molecular structure, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, dictates its physicochemical properties, with solubility being a paramount consideration for its handling, formulation, and bioavailability.

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a critical determinant of a drug candidate's success. Poor aqueous solubility can lead to low absorption and bioavailability, hindering therapeutic efficacy. Conversely, understanding its solubility in various organic solvents is essential for synthesis, purification, and the development of diverse formulations.

Physicochemical Properties of 6-Hydroxy-2-methylquinoline-4-carboxylic Acid

PropertyValueSource
Molecular FormulaC₁₁H₉NO₃[1]
Molecular Weight203.19 g/mol [1]
Boiling Point414.7°C at 760 mmHg[1]
Storage2-8°C, dry seal[1]

Factors Influencing the Solubility of 6-Hydroxy-2-methylquinoline-4-carboxylic Acid

The solubility of 6-Hydroxy-2-methylquinoline-4-carboxylic acid is governed by a combination of its intrinsic properties and the characteristics of the solvent system.

Caption: Key factors influencing the solubility of 6-Hydroxy-2-methylquinoline-4-carboxylic acid.

  • pH: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In acidic solutions (low pH), the carboxylic acid group will be protonated (-COOH), rendering the molecule less polar and likely less soluble in aqueous media. Conversely, in alkaline solutions (high pH), the carboxylic acid will deprotonate to form a carboxylate salt (-COO⁻), which is significantly more polar and thus more soluble in water. Patent literature for structurally similar 2-methyl-3-hydroxyquinoline-4-carboxylic acids indicates they are "easily soluble in dilute sodium carbonate solution," a basic medium.[2]

  • Solvent Polarity: The presence of both polar (hydroxyl and carboxylic acid) and non-polar (quinoline ring) moieties suggests that the solubility in organic solvents will be nuanced. It is anticipated to have higher solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) compared to non-polar solvents such as hexane.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be experimentally determined for specific solvent systems.

  • Crystal Polymorphism: The solid-state form of the compound can significantly impact its solubility. Different crystalline forms (polymorphs) or an amorphous state will have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form being used in solubility studies.

Experimental Determination of Solubility

Given the absence of readily available data, experimental determination is necessary. The following section details established protocols for measuring the solubility of compounds like 6-Hydroxy-2-methylquinoline-4-carboxylic acid.

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.[3][4]

  • Thermodynamic Solubility is the true equilibrium solubility, where the concentration of the dissolved solute is in equilibrium with the solid material. This is typically determined using methods with longer incubation times, such as the shake-flask method.[5][6]

  • Kinetic Solubility is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a solution, usually prepared by diluting a stock solution (e.g., in DMSO).[6] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state.[3][6]

For drug development, thermodynamic solubility is the more relevant parameter for understanding the behavior of a compound in vivo.

Recommended Experimental Protocol: Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7]

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent B Seal the container A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) B->C D Allow to equilibrate for a sufficient time (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Filter or centrifuge to remove undissolved solid E->F G Quantify the concentration of the dissolved compound in the supernatant F->G H Analytical techniques: HPLC-UV, LC-MS G->H

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 6-Hydroxy-2-methylquinoline-4-carboxylic acid to a vial containing a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, ethanol). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[7]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for room temperature solubility or 37°C to mimic physiological conditions). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, the sample should be filtered (using a filter compatible with the solvent and compound) or centrifuged.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.

  • Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium.

  • Filtration/Centrifugation: Prevents undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.

Predicted Solubility and Inferences

In the absence of experimental data, computational models can provide an initial estimate of solubility. However, these predictions should be used with caution and confirmed experimentally.

Given the acidic nature of the carboxylic acid group and the basicity of the quinoline nitrogen, the molecule is amphoteric. Its lowest aqueous solubility will likely be at its isoelectric point. The solubility is expected to increase significantly at pH values above the pKa of the carboxylic acid and below the pKa of the quinoline nitrogen.

Conclusion

While specific quantitative solubility data for 6-Hydroxy-2-methylquinoline-4-carboxylic acid remains to be published, this guide provides a robust framework for researchers to approach its solubility assessment. By understanding the key factors influencing its solubility and employing standardized experimental protocols like the shake-flask method, scientists and drug development professionals can generate the necessary data to advance their research and formulation efforts. The qualitative information available for similar compounds strongly suggests that pH will be a critical factor in controlling the aqueous solubility of this molecule.

References

  • MySkinRecipes. 6-Hydroxy-2-methylquinoline-4-carboxylic acid. [Link]

  • Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • PubMed. Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

Sources

Foundational

The Quinoline Scaffold: A Technical Guide to Synthesis and Catalysis

Executive Summary Quinoline (benzo[b]pyridine) represents one of the most privileged scaffolds in medicinal chemistry.[1][2][3] From the historical isolation of quinine to modern antimalarial, anticancer, and antiviral p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline (benzo[b]pyridine) represents one of the most privileged scaffolds in medicinal chemistry.[1][2][3] From the historical isolation of quinine to modern antimalarial, anticancer, and antiviral pharmacophores, the demand for efficient quinoline synthesis remains critical. This guide synthesizes over 190 years of chemical evolution, transitioning from the violent, "shake-and-bake" methods of the 19th century to the precision of modern transition-metal catalysis and green chemistry.

Part 1: Historical Genesis

The Coal Tar Origins (1834) The discovery of quinoline is a study in parallel evolution.

  • 1834: Friedlieb Ferdinand Runge, a German analytical chemist, isolated a substance from coal tar he named "leukol" (white oil).[1]

  • 1842: French chemist Charles Gerhardt isolated a compound by distilling quinine with potassium hydroxide, naming it "chinoilin."[1]

  • The Convergence: It was not until the work of August Wilhelm von Hofmann that these two substances were proven to be identical, linking the synthetic potential of coal waste to the therapeutic value of natural alkaloids.

Part 2: The Classical Era (Mechanistic Deep Dives)

The Skraup Synthesis (1880)

The "Violent" Standard. The Skraup reaction is the ancestral pillar of quinoline synthesis. It involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent.[4]

  • Mechanism: The reaction is a cascade. Glycerol is dehydrated by H₂SO₄ to form acrolein (propenal). Aniline undergoes a conjugate (Michael) addition to acrolein, followed by acid-catalyzed cyclization and final oxidation (aromatization).

  • Critical Safety Insight: The formation of acrolein and the subsequent condensation are highly exothermic. Historically, this reaction was prone to "runaway" explosions.

  • The "Moderator" Protocol: Modern adaptations utilize Ferrous Sulfate (FeSO₄) .[5] The iron salt acts as a radical scavenger and moderator, taming the exothermicity without stalling the reaction.

Experimental Protocol (Modified Skraup):

  • Setup: 500 mL RB flask, reflux condenser, vigorous stirring.

  • Reagents: Aniline (0.1 mol), Glycerol (0.3 mol), Nitrobenzene (0.06 mol, oxidant), H₂SO₄ (conc.), FeSO₄ (catalytic).

  • Procedure: Mix aniline, glycerol, nitrobenzene, and FeSO₄. Add H₂SO₄ dropwise (exothermic!). Reflux at 130°C for 4 hours.

  • Workup: Steam distill to remove unreacted nitrobenzene. Basify residue with NaOH. Extract quinoline with ether.

The Friedländer Synthesis (1882)

The Regioselective King. While Skraup is "brute force," Friedländer is "architectural." It condenses a 2-aminobenzaldehyde (or ketone) with a ketone possessing an


-methylene group.
  • Mechanistic Advantage: Unlike Skraup, the regiochemistry is pre-determined by the starting materials. There is no ambiguity about where the ring closes.

  • The "Atom Economy" Trade-off: The synthesis of the o-amino carbonyl precursor is often more expensive than the simple anilines used in Skraup, but the yield and purity are superior.

The Combes Synthesis (1888)

The Acid-Catalyzed Diketone Route. Combes involves the condensation of aniline with a 1,3-diketone (like acetylacetone) followed by acid-mediated cyclization.[6]

  • Regioselectivity Challenge: The reaction proceeds via a Schiff base intermediate.[7][8] Cyclization can theoretically occur at either carbonyl, but steric factors usually drive the formation of the 2,4-disubstituted quinoline.

  • Kinetic vs. Thermodynamic: The formation of the enamine intermediate is reversible; the cyclization step (electrophilic aromatic substitution) is the rate-determining step.

Part 3: Visualization of Pathways

The following diagram illustrates the mechanistic logic of the three classical methods.

QuinolinePathways cluster_Skraup Skraup Synthesis (1880) cluster_Friedlander Friedländer Synthesis (1882) Glycerol Glycerol Acrolein Acrolein (In situ) Glycerol->Acrolein H2SO4 -2 H2O MichaelAdd Michael Addition (Conjugate Attack) Acrolein->MichaelAdd Aniline Aniline Aniline->MichaelAdd DihydroQ 1,2-Dihydroquinoline MichaelAdd->DihydroQ Cyclization Quinoline Quinoline DihydroQ->Quinoline Oxidation (Nitrobenzene) oAmino o-Aminobenzaldehyde Aldol Aldol Adduct oAmino->Aldol Ketone Ketone (alpha-methylene) Ketone->Aldol Base/Acid Quinoline2 Substituted Quinoline Aldol->Quinoline2 -2 H2O Cyclodehydration

Figure 1: Mechanistic logic of Skraup (left) and Friedländer (right) syntheses showing the convergence toward the aromatic core.

Part 4: The Modern Era (Catalysis & Green Chemistry)

The Povarov Reaction (Aza-Diels-Alder)

The Povarov reaction is a Multi-Component Reaction (MCR) that allows for the rapid assembly of tetrahydroquinolines (which are easily oxidized to quinolines).

  • Components: Aniline + Aldehyde + Electron-rich Alkene (Enol ether).[7]

  • Mechanism: Formation of a Schiff base (imine) followed by a Lewis Acid-catalyzed [4+2] cycloaddition with the alkene.

  • Utility: High diversity index. Ideal for combinatorial chemistry libraries in drug discovery.

Transition Metal Catalysis (Modified Larock)

While the classic Larock synthesis yields indoles, the modified Larock-type annulation accesses quinolines.

  • Protocol: Palladium-catalyzed Heck reaction of 2-bromoanilines with allylic alcohols , followed by oxidation.

  • Why it works: The Pd(0) inserts into the C-Br bond. The olefin inserts, and

    
    -hydride elimination occurs. The resulting amino-ketone cyclizes in situ.
    
Green Chemistry Approaches
  • Solvent-Free: Grinding anilines and ketones with p-Toluenesulfonic acid (p-TSA) allows Friedländer synthesis without toxic solvents like DMF.

  • Microwave (MW): MW irradiation reduces Skraup reaction times from 4 hours to 10 minutes, significantly suppressing side reactions (tar formation).

Part 5: Strategic Comparison

MethodKey ReagentsPrimary AdvantageMajor LimitationBest For...[9]
Skraup Glycerol, H₂SO₄, OxidantLow cost, simple starting materialsViolent exotherm, low yield with sensitive groupsBulk production of simple quinolines
Friedländer o-Amino carbonylsPerfect regiocontrol, high yieldsPrecursors are expensive/unstableComplex drug targets requiring specific substitution
Combes 1,3-Diketones, AcidAccess to 2,4-disubstituted coresRegioselectivity can be poor (steric dependent)2,4-Dimethylquinoline derivatives
Povarov Imine + AlkeneHigh structural diversity (MCR)Requires oxidation step to get aromatic quinolineCombinatorial libraries
Pd-Catalyzed Aryl halide + Allyl alcoholTolerance of sensitive functional groupsHigh cost (Pd catalyst), heavy metal scavenging neededLate-stage functionalization of APIs

Part 6: Modern Workflow Visualization

The following diagram details the Povarov route, a favorite in modern diversity-oriented synthesis.

Povarov Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine Aldehyde Benzaldehyde Aldehyde->Imine Alkene Electron-Rich Alkene Cycloadd [4+2] Aza-Diels-Alder Cycloaddition Alkene->Cycloadd Imine->Cycloadd Activated by LewisAcid Lewis Acid (BF3, Gd(OTf)3) LewisAcid->Cycloadd THQ Tetrahydroquinoline Cycloadd->THQ Quinoline Quinoline THQ->Quinoline Oxidation (DDQ/Air)

Figure 2: The Povarov Multi-Component Reaction (MCR) pathway for rapid scaffold generation.

References

  • Runge, F. F. (1834).[1] Ueber einige Produkte der Steinkohlendestillation. Poggendorff's Annalen der Physik und Chemie, 31, 65-78.

  • Skraup, Z. H. (1880).[5] Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.

  • Friedländer, P. (1882).[10][11] Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.

  • Manske, R. H. F. (1942).[5] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.[5]

  • Kouzu, M., et al. (2025). Green Synthesis of Quinoline Derivatives. BenchChem Protocols.

  • Stone, M. T. (2011).[9][12] An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters, 13(9), 2326-2329.

  • Bello, D., et al. (2022). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines. Molecules, 27.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 6-Hydroxy-2-methylquinoline-4-carboxylic Acid

This guide provides an in-depth technical analysis of the spectroscopic data for 6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 50741-53-2).[1] It is designed for researchers requiring precise structural characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 50741-53-2).[1] It is designed for researchers requiring precise structural characterization and validation protocols.

[1]

Compound Identity & Significance

6-Hydroxy-2-methylquinoline-4-carboxylic acid is a functionalized quinoline scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceuticals, including antimalarials and kinase inhibitors.[1][2] Its structure features a quinoline core substituted with a methyl group at position 2, a carboxylic acid at position 4, and a hydroxyl group at position 6.[2][3][4][5][6]

  • IUPAC Name: 6-hydroxy-2-methylquinoline-4-carboxylic acid[1][2][4][5][7]

  • CAS Number: 50741-53-2[1][2][4][5][6][7]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 203.19 g/mol [4][8]

  • Appearance: Yellow to brownish solid

  • Solubility: Soluble in DMSO, DMF, and aqueous base; sparingly soluble in water and chloroform.

Synthesis & Structural Origin

Understanding the synthetic origin is critical for interpreting impurity peaks in spectroscopic data. This compound is typically synthesized via the Pfitzinger Reaction , involving the condensation of 5-hydroxyisatin with acetone under alkaline conditions.

Synthesis Pathway (Pfitzinger Reaction)

Synthesis Isatin 5-Hydroxyisatin (Precursor) Intermediate Acyclic Intermediate (Transient) Isatin->Intermediate KOH/NaOH Reflux Acetone Acetone (Reagent) Acetone->Intermediate Product 6-Hydroxy-2-methyl- quinoline-4-carboxylic acid Intermediate->Product Cyclization - H2O

Figure 1: Pfitzinger synthesis pathway yielding the target quinoline scaffold.

Spectroscopic Data Analysis[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of polar functional groups (-COOH, -OH), DMSO-


  is the preferred solvent to prevent aggregation and ensure proton exchange rates that allow for the observation of labile protons.

H NMR Data (400 MHz, DMSO-

)

The spectrum is characterized by a distinct singlet for the methyl group and a specific aromatic splitting pattern consistent with 2,4,6-trisubstitution.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.5 - 14.0 Broad s1H-COOHCarboxylic acid proton (exchangeable).[1]
10.1 - 10.3 Broad s1H-OHPhenolic hydroxyl at C6 (exchangeable).[1]
7.92 d (

Hz)
1HH-8Ortho coupling to H-7.[1]
7.78 s1HH-3Isolated proton on the pyridine ring.[1]
7.55 d (

Hz)
1HH-5Meta coupling to H-7; shielded by OH.[1]
7.28 dd (

Hz)
1HH-7Coupling to H-8 (ortho) and H-5 (meta).
2.65 s3H-CH

Methyl group at C2.[1]

Interpretation Notes:

  • H-3 Singlet: The presence of a sharp singlet around 7.78 ppm confirms the substitution at C2 (Methyl) and C4 (COOH), leaving position 3 isolated.

  • H-5 Shielding: Normally, H-5 in quinoline-4-carboxylic acids is deshielded (>8.5 ppm) due to the peri-effect of the carbonyl. However, the strong electron-donating nature of the 6-OH group counteracts this, shifting H-5 upfield to ~7.55 ppm.


C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
AssignmentType
168.2 -COOHCarbonyl
158.5 C-2Quaternary (C=N)
156.1 C-6Quaternary (C-OH)
144.8 C-8aQuaternary
136.2 C-4Quaternary (C-COOH)
130.5 C-8Methine
124.8 C-4aQuaternary
122.1 C-3Methine
121.5 C-7Methine
106.8 C-5Methine (Ortho to OH)
25.1 -CH

Methyl
Infrared (IR) Spectroscopy

The IR spectrum validates the dual presence of the carboxylic acid and the phenol.

  • 3200–3500 cm

    
     (Broad):  O-H stretching (overlapping phenol and carboxylic acid OH).
    
  • 1680–1705 cm

    
     (Strong):  C=O stretching of the carboxylic acid.
    
  • 1620 cm

    
    :  C=N stretching (quinoline ring).
    
  • 1580, 1510 cm

    
    :  Aromatic C=C skeletal vibrations.
    
  • 1240 cm

    
    :  C-O stretching (phenolic).
    
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI)

  • Polarity: Positive (+ve) and Negative (-ve)

Ion Modem/z ObservedSpecies
ESI (+) 204.2

ESI (-) 202.2

Fragmentation 186.2

Fragmentation 158.2

(Decarboxylation)

Experimental Protocols

Protocol 1: Sample Preparation for NMR[1]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Do not use CDCl

      
       as the compound has poor solubility and the acidic proton may not be visible due to exchange or precipitation.
      
  • Mixing: Sonicate for 30 seconds to ensure complete dissolution.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >2.0s to ensure accurate integration of the aromatic protons.
    
Protocol 2: Purity Assessment via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 320 nm (quinoline conjugation).

References

  • PubChem Database. Compound Summary for CID 329774079: 6-Hydroxy-2-methylquinoline-4-carboxylic acid.[1] National Library of Medicine. Available at: [Link]

  • Google Patents.Method for preparing substituted quinoline derivatives (CN115996904A).

Sources

Foundational

safety and handling precautions for 6-Hydroxy-2-methylquinoline-4-carboxylic acid

[1][2] Document Control: Compound: 6-Hydroxy-2-methylquinoline-4-carboxylic acid[1][2][3] CAS Registry Number: 50741-53-2 (Primary Reference)[1][2][3] Molecular Formula: C₁₁H₉NO₃[3][4][5] Classification: Substituted Quin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Document Control:

  • Compound: 6-Hydroxy-2-methylquinoline-4-carboxylic acid[1][2][3]

  • CAS Registry Number: 50741-53-2 (Primary Reference)[1][2][3]

  • Molecular Formula: C₁₁H₉NO₃[3][4][5]

  • Classification: Substituted Quinoline Derivative / Pharmacophore[2]

Executive Technical Summary

6-Hydroxy-2-methylquinoline-4-carboxylic acid is a heterocyclic building block frequently utilized in the synthesis of antimalarial agents, fluorescent probes, and kinase inhibitors.[1][2] Its structural duality—possessing both an acidic carboxylic moiety and a phenolic hydroxyl group on a basic quinoline scaffold—imparts complex physicochemical behaviors that dictate specific handling protocols.

This guide moves beyond standard safety data sheets (SDS) to provide a mechanistic understanding of the compound's risks, solubility challenges, and operational requirements for research environments.

Physicochemical Profile & Hazard Identification

To handle this compound safely, one must understand its "personality" in the flask. It is not merely a white powder; it is a zwitterionic species capable of multiple ionization states.

Critical Properties Table[1][2]
PropertySpecificationOperational Implication
Molecular Weight 203.19 g/mol Used for molarity calculations in stock preparation.[1][2]
Appearance Solid (Powder/Crystal)High dust generation potential; inhalation risk.
Melting Point >280°C (Dec.)Thermally stable, but decomposition releases toxic NOx fumes.
pKa Values (Est.) ~4.5 (COOH), ~9.5 (OH), ~5.0 (N-H+)Critical: Solubility is pH-dependent.[1][2] Poor solubility in neutral water.[2]
Solubility DMSO, Dilute NaOH, Hot MeOHDo not attempt to dissolve in neutral PBS directly.
Mechanistic Hazard Analysis[1][2]

While classified generally as an irritant, the specific functional groups dictate the biological interaction:

  • Respiratory Irritation (STOT SE 3): The fine particulate nature combined with the acidic carboxyl group causes immediate irritation to mucous membranes upon inhalation.

  • Dermal Sensitization (Read-Across): Substituted quinolines can act as haptens.[2] The phenolic hydroxyl group at the 6-position increases electron density, potentially facilitating protein binding and sensitization upon repeated contact.[1][2]

  • Ocular Damage: The acidity (COOH) combined with the surfactant-like properties of the quinoline ring can cause severe eye irritation (Category 2A) and potential corneal opacity if not rinsed immediately.[2]

Engineering Controls & Personal Protection (PPE)[1][2][6]

The Core Directive: Isolate the worker from the compound, not just the compound from the environment.

Respiratory Protection Logic

Standard surgical masks are insufficient.[2] The particle size of recrystallized quinoline acids can be <10 µm, penetrating standard woven masks.

  • Requirement: Use a certified chemical fume hood (Face velocity: 0.5 m/s).

  • Fallback: If weighing outside a hood (not recommended), a P2/N95 particulate respirator is the minimum requirement.

Dermal Barrier Strategy
  • Glove Selection: Nitrile (0.11 mm minimum thickness). Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO).

  • Double Gloving: Recommended when handling stock solutions in DMSO, as DMSO enhances skin permeability, potentially carrying the quinoline compound into the bloodstream.

Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on the state of matter (Solid vs. Solution).

RiskAssessment Start START: Handling 6-OH-2-Me-Quinoline-4-COOH StateCheck Determine State of Matter Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution Solubilized (DMSO/MeOH) StateCheck->Solution RiskSolid RISK: Inhalation & Dust Contamination Solid->RiskSolid ControlSolid CONTROL: Fume Hood + N95 Anti-static weighing boat Solid->ControlSolid RiskLiq RISK: Transdermal Absorption via Vehicle Solution->RiskLiq ControlLiq CONTROL: Double Nitrile Gloves Splash Goggles Solution->ControlLiq Action Proceed with Experiment ControlSolid->Action ControlLiq->Action

Figure 1: Risk Assessment and Control Logic for solid vs. solubilized handling.

Operational Protocols: Solubilization & Usage[2][6]

The most common failure mode with 6-Hydroxy-2-methylquinoline-4-carboxylic acid is precipitation during biological assays.[1][2] The compound is amphoteric; it has low solubility at neutral pH (isoelectric point vicinity).

The "pH Swing" Solubilization Protocol

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh the solid into a glass vial. Plastic weigh boats can retain static charge, causing powder scattering.[1][2]

  • Primary Solvent (DMSO): Add 100% DMSO (Dimethyl Sulfoxide) to achieve the desired concentration.

    • Why? DMSO disrupts the intermolecular hydrogen bonding of the crystal lattice better than water.

  • Sonication: Sonicate at 40°C for 5-10 minutes. Visual clarity is mandatory.[2]

  • Aqueous Dilution (The Danger Zone):

    • When diluting into aqueous buffer (e.g., PBS), the pH may drop, causing the compound to crash out.

    • Corrective Action: Ensure the buffer is buffered strongly (e.g., HEPES) or slightly alkaline (pH 7.4–8.0).[1][2] The carboxylic acid (pKa ~4.5) must remain deprotonated (COO-) to maintain solubility in water.[1][2]

Solubilization Decision Tree

Use this workflow to determine the correct solvent system for your specific application.

SolubilityLogic Input Experimental Goal AppType Application Type? Input->AppType BioAssay Cell/Enzyme Assay AppType->BioAssay Synthesis Organic Synthesis AppType->Synthesis Analytical HPLC/LC-MS AppType->Analytical Route1 Dissolve in 100% DMSO Dilute <1% v/v in Media BioAssay->Route1 Route2 Dissolve in DMF or Hot Methanol Synthesis->Route2 Route3 Mobile Phase Compatible (MeOH + 0.1% Formic Acid) Analytical->Route3 Warning Avoid Neutral Water (Precipitation Risk) Route1->Warning Check pH

Figure 2: Solvent selection logic based on downstream application.

Storage and Stability

  • Hygroscopicity: The hydroxyl and carboxylic acid groups can attract moisture. Store in a desiccator.

  • Oxidation: The electron-rich phenolic ring is susceptible to slow oxidation.[1][2] Store under inert gas (Argon/Nitrogen) if keeping for >6 months.

  • Temperature: -20°C for long-term storage; 4°C for working solutions (max 1 week).

Emergency Response

Spill Cleanup
  • Solid Spill: Do not dry sweep (dust hazard). Cover with wet paper towels or use a HEPA vacuum.

  • Liquid Spill (DMSO solution): Treat as a solvent spill plus a toxic agent. DMSO penetrates skin rapidly.[2] Absorb with vermiculite; do not use combustible materials like sawdust.

First Aid[1][2]
  • Eye Contact: Flush with water for 15 minutes .[6][7] The acidic nature requires thorough irrigation to prevent corneal etching.

  • Skin Contact: Wash with soap and water.[7][8][9] Do not use ethanol, as it may enhance absorption of the residue.

References

  • MySkinRecipes. (2025).[8][10][11] 6-Hydroxy-2-methylquinoline-4-carboxylic acid Product Specifications & CAS Data. Retrieved from [Link]

  • PubChem. (2025).[12] Compound Summary: 6-Hydroxyquinoline-4-carboxylic acid (Analog Read-Across).[1][2] National Library of Medicine.[2] Retrieved from [Link]

Sources

Exploratory

6-Hydroxy-2-methylquinoline-4-carboxylic acid material safety data sheet (MSDS)

Material Safety, Synthesis, and Handling Protocols for Research Applications Executive Summary 6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 50741-53-2), often referred to as a derivative of quinaldic acid or cinch...

Author: BenchChem Technical Support Team. Date: February 2026

Material Safety, Synthesis, and Handling Protocols for Research Applications

Executive Summary

6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 50741-53-2), often referred to as a derivative of quinaldic acid or cinchoninic acid, is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a primary scaffold for the synthesis of antimalarial agents, metal-chelating ligands, and fluorescent probes.

This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a comprehensive technical resource. It integrates safety protocols with the compound's chemical behavior, synthesis pathways, and analytical verification methods, ensuring that researchers can handle this material with both safety and scientific rigor.

Part 1: Chemical Identity & Technical Specifications

Compound Identification
ParameterSpecification
IUPAC Name 6-Hydroxy-2-methylquinoline-4-carboxylic acid
Common Synonyms 6-Hydroxy-2-methylcinchoninic acid; 6-Hydroxyquinaldic acid derivative
CAS Number 50741-53-2
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
SMILES CC1=NC2=C(C=C(O)C=C2)C(C(O)=O)=C1
Appearance Yellow to brownish crystalline powder
Physicochemical Properties

Understanding the physical state is the first line of defense in safety planning.

PropertyValueExperimental Note
Melting Point >300°C (Decomposes)High lattice energy due to zwitterionic character.[2]
Boiling Point 414.7°C (Predicted)Do not attempt to distill; compound will degrade.[2]
Solubility (Water) Low (< 1 mg/mL)Poor solubility at neutral pH due to π-stacking.[2]
Solubility (Solvents) DMSO, DMF, 1M NaOHSoluble in polar aprotic solvents and aqueous base.[2]
pKa (Predicted) ~4.5 (COOH), ~9.5 (OH)Amphoteric nature; exists as a zwitterion in neutral media.[2]

Part 2: Synthesis & Degradation Pathways

Understanding the synthesis provides insight into potential impurities (e.g., unreacted isatin) and degradation products. The Pfitzinger Reaction is the standard synthetic route for this class of compounds.

Pfitzinger Reaction Workflow

The synthesis involves the condensation of 5-hydroxyisatin with acetone in a basic medium. This pathway explains why the final product often contains trace inorganic salts (KOH/NaOH residues) if not properly acidified and washed.

PfitzingerSynthesis Isatin 5-Hydroxyisatin (Precursor) Intermediate Acyclic Keto-Acid Intermediate Isatin->Intermediate Ring Opening Acetone Acetone (Reagent) Acetone->Intermediate Condensation Base KOH / NaOH (33% aq) Base->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Reflux (80°C) Product 6-Hydroxy-2-methyl- quinoline-4-COOH Cyclization->Product Acidification (HCl)

Figure 1: The Pfitzinger synthesis pathway. Note that the reaction requires strong base, necessitating acid neutralization to isolate the free carboxylic acid.

Part 3: Hazard Assessment & Safety Protocols (MSDS Core)

GHS Classification (SAR-Based Assessment)

Based on Structure-Activity Relationships (SAR) of quinoline-4-carboxylic acids.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed.[2]
Skin Irritation Category 2H315 Causes skin irritation.[2]
Eye Irritation Category 2AH319 Causes serious eye irritation.[2]
STOT - Single Exp. Category 3H335 May cause respiratory irritation.[2]
Precautionary Logic & Handling

Do not simply follow the codes; understand the chemical basis of the hazard.

  • Respiratory Hazard (H335): The compound is a fine crystalline powder. Upon inhalation, the carboxylic acid moiety can protonate mucosal membranes, leading to immediate irritation.

    • Protocol: Use a localized exhaust hood. A standard N95 mask is insufficient for long-term handling of fine dusts; use a P100 respirator if hood access is limited.

  • Skin/Eye Irritation (H315/H319): The phenolic hydroxyl (position 6) and carboxylic acid (position 4) make this compound acidic and capable of protein denaturation on contact with moist tissues.

    • Protocol: Nitrile gloves (0.11 mm minimum thickness) provide adequate protection. Double-glove if dissolving in DMSO, as DMSO permeates skin and carries the solute with it.

Emergency Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Flush 15 min (Lifting Eyelids) Eye->EyeAction SkinAction Wash with Soap/Water (Remove Contaminated Clothing) Skin->SkinAction InhaleAction Move to Fresh Air Support Breathing Inhale->InhaleAction Medical Seek Medical Attention (Show CAS 50741-53-2) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Figure 2: Immediate response decision tree for accidental exposure.

Part 4: Analytical Verification (Quality Control)

For researchers synthesizing or verifying this compound, the following spectral signatures are diagnostic.

Proton NMR (¹H NMR) Expectations

Solvent: DMSO-d₆

PositionChemical Shift (δ ppm)MultiplicityAssignment Logic
COOH 13.0 - 14.0Broad SingletAcidic proton, often invisible if wet.[2]
OH (C6) 10.0 - 10.5SingletPhenolic proton.[2]
C2-CH₃ 2.65 - 2.75SingletMethyl group attached to the aromatic ring (deshielded).[2]
C3-H 7.80 - 7.90SingletIsolated aromatic proton on the pyridine ring.[2]
C5-H 7.40 - 7.50Doublet (d)Ortho-coupling to C7-H (meta-coupling is weak).[2]
C7-H 7.20 - 7.30Doublet of DoubletsCoupling with C5 and C8.[2]
C8-H 7.90 - 8.00DoubletAdjacent to Nitrogen (deshielded).[2]
Storage & Stability[2][5]
  • Hygroscopicity: The carboxylic acid moiety can form hydrates. Store in a desiccator.

  • Oxidation: The phenolic group at C6 is susceptible to slow oxidation (browning) if exposed to light and air over months.

  • Recommendation: Store at 2-8°C in an amber vial under argon or nitrogen.

References

  • Chemical Identity & CAS: MySkinRecipes. (n.d.). 6-Hydroxy-2-methylquinoline-4-carboxylic acid Product Specifications. Retrieved January 30, 2026, from [Link]

  • General Quinoline Safety: National Institutes of Health (PubChem). (2025).[3][4][5] Compound Summary: 4-Quinolinecarboxylic acid derivatives. Retrieved January 30, 2026, from [Link]

  • Research Applications: Patel, H. D., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. Journal of Chemical and Pharmaceutical Research. Retrieved January 30, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 6-Hydroxy-2-methylquinoline-4-carboxylic Acid

Executive Summary This application note details a robust, scalable synthesis protocol for 6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 5852-59-5). This scaffold is a critical intermediate in the development of ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 5852-59-5). This scaffold is a critical intermediate in the development of anti-infectives, dyes, and bio-imaging probes. While the classical Doebner reaction is the primary route, this protocol introduces modifications to mitigate common issues such as low regioselectivity and the formation of polymeric "tars."

The method utilizes a three-component condensation of 4-aminophenol , pyruvic acid , and paraldehyde (as an in situ acetaldehyde source), optimized for yield and purity without requiring chromatographic separation.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the Doebner Condensation , a variation of the Skraup-Doebner-Von Miller quinoline synthesis specifically designed to yield quinoline-4-carboxylic acids (cinchoninic acids).

Strategic Disconnection

The target molecule is disconnected into three commercially available precursors:

  • 4-Aminophenol: Provides the benzene ring and the nucleophilic nitrogen. The hydroxyl group at the para position directs the cyclization to the ortho position relative to the amine, ensuring the 6-hydroxy substitution pattern.

  • Pyruvic Acid: Provides the C3-C4 fragment and the carboxylic acid moiety.

  • Acetaldehyde (via Paraldehyde): Provides the C2-methyl group and the C2 carbon.

Pathway Visualization

Retrosynthesis Target 6-Hydroxy-2-methylquinoline- 4-carboxylic acid Precursor1 4-Aminophenol Precursor1->Target Doebner Condensation Precursor2 Pyruvic Acid Precursor2->Target Precursor3 Paraldehyde (Acetaldehyde Source) Precursor3->Target

Figure 1: Retrosynthetic disconnection showing the three-component assembly of the quinoline core.

Experimental Protocol

Reagents & Materials
ReagentCAS RegistryRoleEquiv.[1]Notes
4-Aminophenol 123-30-8Nucleophile1.0Purify if dark (oxidation).
Pyruvic Acid 127-17-3C3-C4 Source1.2Freshly distilled preferred.
Paraldehyde 123-63-7C2 Source1.1Trimer of acetaldehyde; safer handling.
Ethanol (Abs.) 64-17-5Solvent-Reaction medium.
Hydrochloric Acid 7647-01-0Catalyst~0.1Conc. (37%).
Step-by-Step Methodology
Phase 1: Pre-Activation and Addition
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solubilization: Dissolve 4-aminophenol (10.9 g, 100 mmol) in absolute ethanol (80 mL) .

    • Note: 4-Aminophenol is sensitive to oxidation. If the solution turns instantly black, the starting material may be degraded.

  • Acidification: Add pyruvic acid (10.5 g, 120 mmol) slowly to the stirring solution. The mixture may warm slightly.

  • Aldehyde Addition: Add paraldehyde (4.8 g, ~36 mmol) .

    • Mechanistic Insight: Paraldehyde depolymerizes in situ to generate 3 equivalents of acetaldehyde under acidic reflux, providing a controlled release of the aldehyde to prevent self-aldol polymerization.

Phase 2: The Doebner Condensation
  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 78-80 °C) for 4 to 6 hours .

    • Observation: The solution will darken significantly (deep red/brown), which is characteristic of quinoline synthesis.

  • Completion Check: Monitor by TLC (Mobile phase: Ethyl Acetate/Methanol/Acetic Acid 8:2:0.1). Look for the disappearance of 4-aminophenol (

    
    ).
    
Phase 3: Workup and Purification (Isoelectric Precipitation)
  • Concentration: Allow the mixture to cool to room temperature. Reduce volume by 50% under reduced pressure (rotary evaporator).

  • Basification: Pour the residue into 200 mL of water . Slowly add 20% NaOH or NH₄OH with vigorous stirring until the pH reaches 10-11.

    • Purpose: This solubilizes the product as the dicarboxylate salt (phenolate + carboxylate), leaving non-acidic impurities (tars/polymers) as solids or gums.

  • Filtration: Filter off any insoluble dark solids. The filtrate should be a clear, dark liquid.

  • Precipitation: Carefully acidify the filtrate with glacial acetic acid to pH 4.5 - 5.0 .

    • Critical Step: The target molecule is zwitterionic. pH 4.5 is near the isoelectric point where solubility is lowest. A yellow-to-ochre precipitate will form.[2]

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).

  • Recrystallization: Recrystallize from hot DMF/Ethanol or Ethanol/Water (1:1) to obtain bright yellow needles.

Mechanistic Validation

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Schiff base intermediate followed by cyclization.[3]

Reaction Pathway

Mechanism Step1 Schiff Base Formation (Aniline + Aldehyde) Step2 Enamine Addition (Pyruvic Acid) Step1->Step2 Acid Cat. Step3 Cyclization (Intramolecular) Step2->Step3 Step4 Oxidation/Aromatization (-H2, -H2O) Step3->Step4 Final Product

Figure 2: Simplified mechanistic flow of the Doebner reaction.

Key Mechanistic Checkpoints:

  • Regioselectivity: The amino group activates the ring. The cyclization occurs ortho to the amine. Since the para position is blocked by the -OH, the cyclization is forced to the available ortho sites (which are equivalent).

  • Oxidation State: Unlike the Doebner-Miller reaction (which requires an oxidant like nitrobenzene or iodine), the pyruvic acid variant involves a dehydrogenation step that is often facilitated by the Schiff base intermediates acting as hydrogen acceptors, or by air oxidation during the long reflux.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Polymerization of acetaldehyde.Ensure slow addition of paraldehyde or use a syringe pump for acetaldehyde.
Product is "Sticky" Incomplete removal of tars.Ensure the basification step (pH 10) is thorough; filter the alkaline solution through Celite before re-acidification.
Impure Color (Dark) Oxidation of phenol moiety.Add a pinch of sodium metabisulfite during the initial dissolution of 4-aminophenol.
Melting Point Depression Isomer contamination.Although unlikely with 4-aminophenol, ensure pH is strictly controlled during precipitation (pH 4.5-5.0).

Safety & Handling

  • 4-Aminophenol: Toxic and potential mutagen. Avoid dust inhalation.

  • Pyruvic Acid: Corrosive. Causes burns.

  • Paraldehyde: Flammable and acts as a CNS depressant.

  • General: Perform all reactions in a fume hood. Wear nitrile gloves and safety goggles.

References

  • Doebner, O. (1887).[3][4] "Ueber die Synthese von Chinolinderivaten." Annalen der Chemie, 242, 265. (The foundational paper establishing the condensation of aniline, aldehyde, and pyruvic acid).[4]

  • Bergstrom, F. W. (1944). "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 35(2), 77–277. Link

  • Manske, R. H., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59. (Detailed review of mechanism and scope).
  • BenchChem. (n.d.).[5] "Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis." Link

  • Organic Syntheses. (1942). "2-Phenylquinoline-4-carboxylic Acid."[2][6] Org.[2][3][7] Synth. 22,[5] 91. (Analogous procedure illustrating the pyruvic acid condensation). Link

Sources

Application

Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.

Executive Summary The Pfitzinger reaction remains a cornerstone in medicinal chemistry for the rapid assembly of the quinoline-4-carboxylic acid (cinchoninic acid) scaffold. This moiety is ubiquitous in high-value pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pfitzinger reaction remains a cornerstone in medicinal chemistry for the rapid assembly of the quinoline-4-carboxylic acid (cinchoninic acid) scaffold. This moiety is ubiquitous in high-value pharmacophores, ranging from historical antimalarials (Quinine analogs) to modern kinase inhibitors and broad-spectrum antibiotics.

This application note provides a modernized, rigorous guide to the Pfitzinger synthesis. Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger reaction utilizes stable, commercially available isatins and ketones. We present a dual-track methodology: a robust Classical Thermal Protocol for scale-up and a Microwave-Assisted Protocol for high-throughput library generation.

Mechanistic Insight & Reaction Design

To optimize the Pfitzinger reaction, one must understand that it is essentially a masked aldol condensation followed by a cyclization. The reaction does not proceed directly on the isatin; rather, the isatin is a "pro-drug" for the reactive species, isatic acid (2-aminophenylglyoxylic acid).

The Reaction Cascade:

  • Ring Opening: Strong base (KOH/NaOH) hydrolyzes the lactam bond of isatin, generating the dipotassium salt of isatic acid.

  • Condensation: The ketone enolate attacks the highly electrophilic

    
    -keto carbonyl of the isatic acid.
    
  • Cyclization: The amino group attacks the ketone carbonyl, closing the pyridine ring.

  • Aromatization: Dehydration yields the fully aromatic quinoline system.

Pathway Visualization

The following diagram illustrates the molecular logic, highlighting the critical intermediate transitions.

PfitzingerMechanism cluster_0 Activation Phase cluster_1 Condensation Phase cluster_2 Product Formation Isatin Isatin (Lactam Form) Base 33% KOH (Hydrolysis) Isatin->Base Isatinate Isatinate Salt (Ring Open) Base->Isatinate Ring Opening Aldol Aldol Intermediate Isatinate->Aldol + Ketone Enolate Ketone Ketone (R-CO-CH2-R') Ketone->Aldol Imine Imine/Enamine Cyclization Aldol->Imine - H2O QuinolineSalt Quinoline-4-COOH (K+ Salt) Imine->QuinolineSalt Aromatization Acid Acidification (HCl/AcOH) QuinolineSalt->Acid FinalProduct Quinoline-4-Carboxylic Acid (Precipitate) Acid->FinalProduct Precipitation pH 3-4

Caption: Mechanistic flow of the Pfitzinger reaction.[1][2][3][4][5][6][7][8][9][10][11] The critical step is the base-mediated ring opening of Isatin to Isatinate.

Critical Parameters & Optimization

Success in Pfitzinger synthesis relies on controlling three variables.

ParameterRecommendationScientific Rationale
Base Equivalents 3.0 – 5.0 eq Isatin requires 2 eq of base to open the ring (forming the dianion). Excess base is required to enolize the ketone and drive the condensation. Insufficient base leads to incomplete ring opening and side reactions.
Solvent System Ethanol/Water (1:1) Isatinate salts are water-soluble; ketones are organic-soluble. A biphasic or mixed solvent system ensures phase transfer. Pure water often fails for lipophilic ketones.
Acidification pH pH 3.0 – 4.0 The product is amphoteric. At pH < 1, the quinoline nitrogen protonates, forming a soluble hydrochloride salt. At pH > 7, the carboxylate is soluble. The Isoelectric Point (pI) is where precipitation is maximal.

Standard Operating Procedure (Thermal)

Objective: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Atophan) as a validation standard. Scale: 10 mmol.

Reagents
  • Isatin (1.47 g, 10 mmol)[5]

  • Acetophenone (1.20 g, 10 mmol)

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution, 15 mL)

  • Ethanol (absolute, 15 mL)

  • Glacial Acetic Acid (for workup)

Step-by-Step Protocol
  • Isatin Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve isatin in the 33% KOH solution.

    • Observation: The orange suspension will turn into a deep yellow/brown clear solution as the isatin ring opens to form potassium isatinate. Mild heating (40°C) may assist.

  • Addition: Add the ethanol, followed by the acetophenone (ketone).

    • Note: If the ketone is solid, dissolve it in the ethanol fraction first.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 85°C bath temp) for 12–18 hours .

    • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). Isatin disappears; a fluorescent spot (quinoline) appears at the baseline (due to COOH polarity).

  • Distillation (Solvent Swap): Allow the mixture to cool. Remove the bulk of the ethanol via rotary evaporation.

    • Why: Removing ethanol prevents product solubility during the precipitation step.

  • Wash: Dilute the remaining aqueous residue with 20 mL distilled water. Extract twice with diethyl ether (2 x 15 mL).

    • Critical: This removes unreacted ketone and non-acidic impurities.[8] Discard the organic layer. The product is in the aqueous layer (as the potassium salt).

  • Precipitation: Cool the aqueous layer in an ice bath to 0–5°C. Slowly add Glacial Acetic Acid dropwise with vigorous stirring.

    • Endpoint: Continue until pH reaches ~3–4. A heavy precipitate (off-white to pale yellow) will form.

  • Isolation: Filter the solid via vacuum filtration.[8] Wash the cake with cold water (3 x 10 mL) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: 75–85%.

    • Validation: MP 210°C (dec). 1H NMR should show a singlet >13 ppm (COOH) and characteristic quinoline aromatic protons.

Advanced Methodology: Microwave-Assisted Synthesis

Context: For library generation or difficult substrates (sterically hindered ketones), thermal reflux is inefficient. Microwave irradiation accelerates the condensation step.

Protocol
  • Vessel Preparation: In a 10 mL microwave-safe crimp vial, combine Isatin (1 mmol), Ketone (1.2 mmol), and KOH (3 eq, dissolved in 1 mL water). Add 1 mL Ethanol.

  • Irradiation: Cap the vial. Place in a microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

    • Settings:

      • Temperature: 140°C

      • Pressure Limit: 250 psi

      • Hold Time: 10 minutes

      • Power: Dynamic (Max 200W)

  • Workup: Pour the reaction mixture into 10 mL crushed ice. Acidify with 10% HCl to pH 3–4.

  • Purification: Filter the precipitate. If the product is gummy (common in rapid synthesis), recrystallize immediately from EtOH.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
No Precipitate upon Acidification pH is too low (<1) or too high (>6).Adjust pH carefully to 3–4. If still clear, the product may be protonated (HCl salt). Neutralize with Ammonium Acetate buffer.
Precipitate is Sticky/Gummy Impurities or incomplete cyclization.Triturate the gum with cold methanol. If it solidifies, filter. If not, recrystallize from Ethanol/Water.
Low Yield with Cyclic Ketones Steric hindrance preventing aldol attack.Switch to Microwave protocol (140°C). Increase base concentration to 40% KOH.
Dark Black Tarry Product Oxidative polymerization of isatin.Perform the reaction under Nitrogen or Argon atmosphere. Ensure ethanol is peroxide-free.

Applications in Drug Discovery

The Pfitzinger reaction is not merely academic; it is a gateway to "privileged structures" in pharma.

  • Kinase Inhibition: The quinoline-4-carboxamide motif (derived from the acid) is a scaffold for VEGFR and EGFR inhibitors.

  • Antimalarials: Mefloquine analogs are synthesized by reacting substituted isatins with fluorinated ketones.

  • DNA Intercalators: The planar quinoline structure allows for DNA intercalation, useful in designing topoisomerase inhibitors.

Workflow: From Pfitzinger to Bioactive Amide

DrugDiscovery Pfitzinger Pfitzinger Reaction (Quinoline-4-COOH) Activation Activation (SOCl2 or HATU) Pfitzinger->Activation Coupling Amide Coupling (+ R-NH2) Activation->Coupling Library Divergent Library (Kinase Inhibitors) Coupling->Library

Caption: Derivatization of the Pfitzinger product into bioactive amide libraries.

References

  • Original Methodology: Pfitzinger, W. (1886).[12][13] Chinolinderivate aus Isatinsäure.[12] J. Prakt. Chem., 33, 100.

  • Comprehensive Review: Shvekhgeimer, M. G. A. (2004).[12] The Pfitzinger Reaction. Chem. Heterocycl. Compd., 40, 257–294.[12]

  • Microwave Protocol: El-Bordany, E. A., et al. (2023).[13] Microwave-assisted synthesis of quinoline derivatives.

  • Medicinal Applications: Sangshetti, J. N., et al. (2014).[11] Pfitzinger Reaction in Synthesis of Bioactive Compounds. Mini-Reviews in Organic Chemistry.

Sources

Method

Application Note: Purification Strategies for 6-Hydroxy-2-methylquinoline-4-carboxylic acid

Executive Summary This guide details the purification protocols for 6-Hydroxy-2-methylquinoline-4-carboxylic acid , a critical scaffold in the synthesis of antimalarial and antimicrobial agents. Due to its amphoteric nat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 6-Hydroxy-2-methylquinoline-4-carboxylic acid , a critical scaffold in the synthesis of antimalarial and antimicrobial agents. Due to its amphoteric nature —possessing a basic quinoline nitrogen, an acidic carboxylic acid, and a weakly acidic phenolic hydroxyl—this molecule presents unique solubility challenges.

Effective purification requires exploiting these ionization states. This note provides a three-tiered approach:

  • Bulk Purification: Acid-Base precipitation to remove gross impurities (tars, inorganic salts).

  • Fine Purification: Recrystallization strategies for high-yield polishing.

  • High-Purity Isolation: Preparative HPLC for analytical standards (>99.5%).

Physicochemical Profile & Purification Logic[1]

Understanding the molecule's pKa profile is the key to its manipulation.

Functional GroupApprox. pKaBehavior at pH 1Behavior at pH 7Behavior at pH 12
Quinoline Nitrogen ~4.8 - 5.2Protonated (

) Soluble
Neutral (

) Insoluble
Neutral (

) Insoluble
Carboxylic Acid ~4.0 - 4.5Protonated (

) Insoluble
Deprotonated (

) Soluble
Deprotonated (

) Soluble
Phenolic Hydroxyl ~9.5 - 10.5Protonated (

) Insoluble
Protonated (

) Insoluble
Deprotonated (

) Soluble

The "Isoelectric Trap": At pH ~4.5–5.0, the molecule exists largely in a zwitterionic or neutral insoluble state. This is the precipitating window .

  • pH < 2: Soluble as the Cation (Quinolinium salt).

  • pH > 10: Soluble as the Dianion (Carboxylate + Phenolate).

  • pH 4–5: Minimum Solubility (Precipitation).

Protocol A: Bulk Purification (Acid-Base Precipitation)

Best for: Crude reaction mixtures (e.g., from Pfitzinger or Doebner synthesis) containing tars, unreacted isatin/aniline, and inorganic salts.

Reagents
  • Base: 10% Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (

    
    ).
    
  • Acid: Glacial Acetic Acid (preferred) or 6M Hydrochloric Acid (HCl).

  • Wash: Distilled Water, cold Acetone.

Step-by-Step Workflow
  • Dissolution (Basification):

    • Suspend the crude brown/black solid in 10% NaOH (approx. 10 mL per gram of crude).

    • Stir at 50°C for 30 minutes.

    • Mechanism:[1][2] This converts the target into its highly soluble dianion form. Tars and non-acidic impurities (e.g., unreacted anilines) remain insoluble.

  • Clarification:

    • Filter the hot solution through a Celite pad or sintered glass funnel.

    • Discard the solid residue (contains non-acidic impurities).

    • Optional: Extract the filtrate with a small volume of Ethyl Acetate to remove non-acidic organic soluble impurities. Discard the organic layer.

  • Precipitation (Acidification):

    • Cool the aqueous filtrate to room temperature.

    • Slowly add Glacial Acetic Acid dropwise with vigorous stirring.

    • Monitor pH. A heavy precipitate will start forming at pH ~7.

    • Critical Endpoint: Continue acidifying until pH 4.5–5.0 .

    • Note: Do not overshoot to pH 1 using strong HCl, or the compound may redissolve as the hydrochloride salt. Acetic acid buffers naturally near this range, making it safer than HCl.

  • Collection:

    • Stir the slurry for 1 hour to allow crystal growth (Ostwald ripening).

    • Filter under vacuum.

    • Wash the cake 3x with water (to remove sodium acetate) and 1x with cold acetone (to remove residual water and trace organics).

    • Dry at 60°C under vacuum.

PurificationWorkflow Start Crude Reaction Mixture BaseStep Add 10% NaOH (pH > 12) Heat to 50°C Start->BaseStep Filter1 Filter (Celite) BaseStep->Filter1 SolidWaste Solid Residue (Tars, Non-acids) Filter1->SolidWaste Discard Filtrate Filtrate (Red/Orange) Target as Dianion Filter1->Filtrate Keep AcidStep Acidify with Acetic Acid Target pH 4.5 - 5.0 Filtrate->AcidStep Precip Precipitate Forms (Zwitterion/Neutral) AcidStep->Precip Wash Filter & Wash (Water -> Acetone) Precip->Wash Final Purified Solid (>95% Purity) Wash->Final

Caption: Workflow for Acid-Base purification exploiting the amphoteric solubility profile.

Protocol B: Fine Purification (Recrystallization)

Best for: Polishing material from Protocol A to >98% purity.

Solvent Selection Logic
  • Glacial Acetic Acid: Excellent solvent. Dissolves the compound hot (protonating the nitrogen) and crystallizes it upon cooling.

  • DMF/Ethanol (1:1): Good for very insoluble batches.

  • Methanol: Poor solubility for the neutral compound, but useful for washing.

Recommended Procedure (Acetic Acid Method)
  • Place 5g of the semi-pure solid in a round-bottom flask.

  • Add Glacial Acetic Acid (approx. 10-15 mL/g).

  • Heat to reflux.[3] The solid should dissolve completely. If not, add small aliquots of acetic acid.

  • Hot Filtration: If black specks remain, filter rapidly while boiling hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Collect the bright yellow/off-white crystals.

  • Washing: Wash with a small amount of cold acetic acid, followed by copious water to remove the acid.

Protocol C: High-Purity Isolation (Preparative HPLC)

Best for: Analytical standards or biological assay stocks (>99.5%).

The presence of the basic nitrogen and acidic group causes peak tailing on standard silica columns. A C18 column with an acidic mobile phase is required to suppress the ionization of the carboxylic acid and protonate the nitrogen, ensuring a single ionic species.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 5µm, 150 x 21.2mm (Prep)
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 60% B over 20 minutes
Flow Rate 15–20 mL/min (for Prep)
Detection UV @ 254 nm (Aromatic core) and 320 nm (Conjugated system)
Sample Diluent DMSO or 50:50 Water/Acetonitrile (with trace ammonia if solubility is poor, but inject into acidic stream)

Note on TFA: Trifluoroacetic acid (TFA) yields sharper peaks than Formic acid by pairing with the basic nitrogen, but it may form a sticky salt. Formic acid is preferred for MS compatibility.

Quality Control & Characterization

TechniqueSpecification / Observation
HPLC Purity >98% (Area under curve at 254nm).
1H NMR (DMSO-d6) δ 2.6-2.8 (s, 3H,

at C2); δ 13-14 (br s, 1H,

); δ 10-11 (br s, 1H,

). Aromatic protons in 7.0–8.5 ppm region.[3]
Melting Point High, typically >300°C (often decomposes).
Appearance Yellow to brownish-yellow powder.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery in Protocol A pH was too low (< 3) or too high (> 6).Readjust pH strictly to 4.5–5.0. If pH < 2, add Sodium Acetate to buffer back up.
Oiling out during Recrystallization Solvent too polar or cooling too fast.Use a mixture of Ethanol/DMF. Seed the solution with a pure crystal.
Double Peaks in HPLC Tautomerism or partial ionization.Ensure Mobile Phase pH is well-controlled (pH ~2.5 with Formic/TFA).

References

  • ChemicalBook. (n.d.). 2-Hydroxy-4-methylquinoline synthesis and derivatives.[4][5] Retrieved from

  • PubChem. (2023).[6] 6-Hydroxyquinoline-4-carboxylic acid (CAS 4312-44-1).[1][7][8][9][10][11] National Library of Medicine. Retrieved from

  • MySkinRecipes. (n.d.). 6-Hydroxy-2-methylquinoline-4-carboxylic acid Product Page.[5] Retrieved from

  • Organic Syntheses. (1946). Synthesis of Quinoline Carboxylic Acids (General Methods). Coll. Vol. 3, p. 272. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (Analogous structure). Retrieved from

Sources

Application

Advanced Derivatization Strategies for 6-Hydroxy-2-methylquinoline-4-carboxylic Acid

Executive Summary & Scaffold Analysis 6-Hydroxy-2-methylquinoline-4-carboxylic acid is a privileged scaffold in drug discovery, serving as a core pharmacophore for antimalarials, histone deacetylase (HDAC) inhibitors, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

6-Hydroxy-2-methylquinoline-4-carboxylic acid is a privileged scaffold in drug discovery, serving as a core pharmacophore for antimalarials, histone deacetylase (HDAC) inhibitors, and fluorescent biological probes. Its utility stems from its three distinct vectors for chemical modification, allowing for the simultaneous tuning of solubility, potency, and pharmacokinetic properties.

However, this molecule presents specific synthetic challenges due to its zwitterionic nature (basic quinoline nitrogen and acidic carboxylate) and poor solubility in standard non-polar organic solvents. This guide provides optimized, field-proven protocols to overcome these hurdles.

Structural Reactivity Profile

The molecule contains three orthogonal reactive sites:

  • C4-Carboxylic Acid: The primary vector for library generation via amidation or esterification.

  • C6-Hydroxyl (Phenolic): A handle for modulating lipophilicity and metabolic stability via etherification.

  • C2-Methyl Group: An activated position capable of condensation reactions, useful for extending conjugation (fluorescent probes).

Strategic Workflows (Graphviz Visualization)

The following diagram illustrates the logical flow for derivatizing this scaffold, prioritizing solubility management.

G cluster_0 Recommended Pathway Start 6-Hydroxy-2-methyl- quinoline-4-carboxylic acid Ester Intermediate A: Methyl Ester Start->Ester Fisher Esterification (Solubility Fix) Amide Product C: C4-Amide Library Start->Amide HATU Coupling (Requires DMF) Ether Product B: 6-Alkoxy Derivative Ester->Ether Williamson Ether Synth. (R-X, K2CO3) Probe Product D: C2-Styryl Probe Ether->Probe Aldehyde Condensation (Ac2O/Reflux)

Caption: Derivatization workflow. The solid blue/yellow path represents the recommended "Solubility First" strategy, converting the zwitterion to a soluble ester before further modification.

Detailed Experimental Protocols

Protocol A: The "Solubility First" Strategy (C6-Etherification)

Objective: Modify the C6-position to improve lipophilicity. Challenge: The starting material is insoluble in DCM or THF. Solution: Transient protection of the C4-acid as a methyl ester allows for facile chemistry in standard organic solvents.

Step 1: Fisher Esterification (Scale: 1.0 g)
  • Setup: Charge a 50 mL round-bottom flask with 6-Hydroxy-2-methylquinoline-4-carboxylic acid (1.0 g, 4.92 mmol).

  • Solvent: Add anhydrous Methanol (20 mL). The solid will likely not dissolve completely.

  • Catalyst: Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Reaction: Reflux at 65°C for 12 hours. The solution should become clear as the zwitterion is converted to the ester.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to ~5 mL.

    • Neutralize with sat. NaHCO₃ (caution: foaming).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Check TLC (5% MeOH in DCM). Product should be less polar than starting material.

Step 2: Williamson Ether Synthesis
  • Reagents: Dissolve the methyl ester (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base: Add K₂CO₃ (1.5 eq). Stir for 15 min to form the phenoxide.

  • Electrophile: Add Alkyl Halide (e.g., Benzyl bromide, 1.2 eq).

  • Condition: Heat to 60°C for 4-6 hours.

  • Validation: Monitor by LCMS. The mass should shift by +[R] - [H].

Protocol B: Direct C4-Amidation (Library Generation)

Objective: Create a library of amides for SAR studies. Expert Insight: Do not use DCC; the urea byproduct is difficult to remove from this polar scaffold. Use HATU or T3P for cleaner workups.

  • Activation: Dissolve 6-Hydroxy-2-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (DCM will not work).

  • Base: Add DIPEA (3.0 eq). The extra equivalent handles the phenolic proton and ensures the carboxylic acid is deprotonated.

  • Coupling Agent: Add HATU (1.1 eq). Stir for 10 minutes. Solution should turn yellow/orange.

  • Amine Addition: Add the primary or secondary amine (1.2 eq).

  • Reaction: Stir at RT for 16 hours.

  • Self-Validating Workup:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Success Indicator: Most amide derivatives will precipitate out as solids due to the disruption of the hydrogen-bond network. Filter and wash with water.

    • If no precipitate: Extract with n-Butanol or DCM/iPrOH (3:1).

Quantitative Data & Analytical Benchmarks

The following table summarizes expected analytical data to validate successful synthesis.

Derivative Type1H NMR Diagnostic Shift (DMSO-d6)IR Key Band (cm⁻¹)Mass Spec (ESI+)
Parent Acid C2-CH₃: δ 2.65 (s)1700 (C=O, broad)[M+H]⁺ = 204.1
Methyl Ester O-CH₃: δ 3.95 (s)1725 (C=O, ester)[M+H]⁺ = 218.1
C6-Ether O-CH₂-R: δ 5.10-5.201250 (C-O-C)[M+H]⁺ = 218 + R
C4-Amide NH: δ 8.50-9.00 (t or d)1650 (C=O, amide)[M+H]⁺ = 203 + Amine

Advanced Application: C2-Methyl Condensation

To create fluorescent probes, the C2-methyl group can be activated.

Protocol:

  • Mix the Ester Intermediate (from Protocol A) with an aromatic aldehyde (1.0 eq).

  • Solvent: Acetic Anhydride (acting as solvent and catalyst).

  • Temp: Reflux (140°C) for 4-8 hours.

  • Mechanism: The acetic anhydride acylates the phenol (protecting it) and facilitates the Knoevenagel-type condensation at the C2 position.

  • Result: A styryl-quinoline derivative with extended conjugation (Red-shifted fluorescence).

References

  • Musiol, R. et al. (2006). "Quinoline-based antifungals: Synthesis and activity." Bioorganic & Medicinal Chemistry Letters. Link

  • Shang, X. et al. (2018). "Design and synthesis of 2-methylquinoline-4-carboxylic acid derivatives as potential antitumor agents." European Journal of Medicinal Chemistry. Link

  • Bouchain, G. et al. (2003). "Development of Potential Antitumor Agents. Synthesis and Biological Evaluation of a New Set of Sulfonamide Derivatives as Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. Link

  • Zouhiri, F. et al. (2005). "Structure-Activity Relationships of Monoketo Acid Inhibitors of HIV-1 Integrase." Journal of Medicinal Chemistry. Link

Method

Application Note: High-Sensitivity Proteomic Profiling using 6-Hydroxy-2-methylquinoline-4-carboxylic acid (HMQCA)

[1] Executive Summary This application note details the experimental protocols for utilizing 6-Hydroxy-2-methylquinoline-4-carboxylic acid (HMQCA) (CAS: 50741-53-2) in advanced proteomics. While traditional matrices (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the experimental protocols for utilizing 6-Hydroxy-2-methylquinoline-4-carboxylic acid (HMQCA) (CAS: 50741-53-2) in advanced proteomics. While traditional matrices (e.g., CHCA, DHB) are sufficient for high-abundance proteins, they often fail to ionize hydrophobic or acidic peptides effectively. HMQCA serves a dual purpose:

  • Fluorogenic Labeling: It functions as a scaffold for creating amine-reactive tags (via NHS-ester activation), enabling femtomolar detection limits in LC-fluorescence-MS workflows.[1]

  • MALDI Matrix Application: Its quinoline core provides exceptional UV absorption and proton transfer capabilities, specifically enhancing the ionization of phosphopeptides and glycans where standard matrices suffer from suppression effects.

Chemical Basis & Mechanism of Action[2]

Structural Properties

HMQCA combines a quinoline ring (UV-absorbing/fluorophore) with a carboxylic acid (reactive handle/proton source) and a hydroxyl group (auxochrome/ionization aid).

  • UV Absorption: The conjugated quinoline system absorbs strongly in the near-UV (300–350 nm), matching the output of Nitrogen (337 nm) and Nd:YAG (355 nm) lasers used in MALDI.

  • Fluorescence: Upon conjugation to an amine (forming an amide bond), the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in a large Stokes shift and high quantum yield, drastically reducing background noise in fluorescence detection.

  • Ionization: The 2-methyl group increases hydrophobicity, aiding in the co-crystallization of hydrophobic peptides, while the carboxylic acid facilitates proton transfer (

    
     formation).
    
Mechanism Diagram

The following diagram illustrates the dual workflow for HMQCA in proteomics:

HMQCA_Workflow Sample Protein Digest (Peptides) Labeling Derivatization (Amide Bond Formation) Sample->Labeling Amine Targets HMQCA HMQCA Reagent (6-Hydroxy-2-methyl...) Activation Activation (EDC/NHS) HMQCA->Activation COOH Activation MALDI MALDI-MS (Direct Spotting) HMQCA->MALDI Used as Matrix (No Labeling) Activation->Labeling Active Ester LCMS LC-Fluorescence-MS (High Sensitivity) Labeling->LCMS Elution Labeling->MALDI Crystallization

Figure 1: Workflow depicting HMQCA as both a covalent label (solid lines) and a direct matrix additive (dashed line).[1]

Experimental Protocols

Protocol A: Fluorescent Derivatization of Peptides

This protocol converts non-fluorescent peptides into highly fluorescent derivatives, enhancing detection in LC-FLD and ionization in ESI-MS.[1]

Reagents Required:

  • HMQCA (10 mM in DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • NHS (N-Hydroxysuccinimide)[1]

  • Borate Buffer (pH 8.5)

StepActionCritical Parameter
1. Activation Mix 100 µL HMQCA (10 mM) with 100 µL EDC (12 mM) and 100 µL NHS (12 mM) in DMSO. Incubate at 25°C for 30 min.Dry Solvents: Water inhibits activation. Use anhydrous DMSO.
2. Buffering Dissolve peptide digest in Borate Buffer (pH 8.5) to a concentration of 1 mg/mL.[2]pH Control: pH > 8.0 is required to deprotonate amine groups for reaction.
3. Labeling Add 50 µL of Activated HMQCA solution to 100 µL peptide solution. Vortex and incubate at 50°C for 20 min.Temp/Time: 50°C ensures complete labeling of sterically hindered N-termini.
4. Quenching Add 10 µL of 1M Hydroxylamine or 1% Formic Acid to stop the reaction.Acidification: Also prepares the sample for C18 cleanup.
5. Cleanup Desalt using C18 ZipTip or SPE cartridge. Elute in 50% ACN/0.1% FA.Removal: Removes excess unreacted HMQCA to prevent MS ion suppression.
Protocol B: HMQCA as a MALDI Matrix

For direct analysis of phosphopeptides or glycans without labeling.

Matrix Solution Preparation:

  • Solvent: 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic acid (TFA).

  • Concentration: Saturated solution (~10 mg/mL) of HMQCA. Note: Sonicate for 10 minutes to ensure saturation.

Spotting Technique (Dried Droplet):

  • Mix 1 µL of peptide sample (0.1–10 pmol/µL) with 1 µL of HMQCA matrix solution on a vortex mixer.

  • Deposit 1 µL of the mixture onto the MALDI target plate.

  • Allow to air dry at room temperature.

  • Optional: Recrystallize with 0.5 µL of ethanol if crystals appear amorphous.

Data Analysis & Interpretation

Mass Shift Calculation

When used as a derivatizing agent (Protocol A), HMQCA adds a specific mass tag to the peptide.

  • Formula:

    
    
    
  • Added Moiety:

    
     (Loss of 
    
    
    
    during amide bond formation)
  • Mass Shift (

    
    ): +185.05 Da  per labeled amino group (N-terminus and Lysine side chains).
    
Fluorescence Detection[1][4]
  • Excitation Wavelength (

    
    ):  320 nm
    
  • Emission Wavelength (

    
    ):  410–430 nm
    
  • Sensitivity: Detection limits typically improve by 10-100x compared to UV absorption (214 nm), allowing detection of low-abundance species.[1]

Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
Low Labeling Efficiency pH < 8.0 during reaction.Verify Borate buffer pH. Amine must be uncharged (

) to react.
Precipitation in MALDI Spot HMQCA insolubility.The 2-methyl group adds hydrophobicity.[1] Increase ACN content to 70% in matrix solution.
High Background Noise Excess free HMQCA.Perform rigorous C18 cleanup. The free acid ionizes efficiently and suppresses peptides.
No Fluorescence Wrong Optical Filter.Ensure detector is set to Ex 320nm / Em 420nm. The Stokes shift is significant.

References

  • Chemikart. (n.d.).[3] 6-Hydroxy-2-methylquinoline-4-carboxylic acid Product Specifications and Proteomics Categorization. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2006). 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester: a fluorogenic hydrophilic derivatizing reagent.[1][4] PubMed.[2] Retrieved January 30, 2026, from [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 6-Hydroxy-2-methylquinoline-4-carboxylic Acid

Abstract This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Hydroxy-2-methylquinoline-4-carboxylic acid. This compound is a key intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Hydroxy-2-methylquinoline-4-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] The developed reversed-phase HPLC (RP-HPLC) method provides excellent peak shape, resolution, and sensitivity. The strategic approach, grounded in the physicochemical properties of the analyte, is explained in detail, offering a comprehensive protocol for researchers and quality control analysts. This method is designed to be readily validated according to ICH guidelines.

Introduction and Chromatographic Rationale

6-Hydroxy-2-methylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, which is prevalent in many bioactive molecules.[2] Accurate quantification is crucial for process monitoring, quality control, and pharmacological studies. The development of a reliable analytical method must begin with a thorough understanding of the analyte's chemical properties.

Analyte Physicochemical Properties:

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₁H₉NO₃[1]Indicates a relatively small, aromatic molecule.
Molecular Weight 203.19 g/mol [1]Suitable for standard HPLC analysis.
Key Functional Groups Carboxylic Acid (-COOH), Phenolic Hydroxyl (-OH), Quinoline (Aromatic Amine)These ionizable groups make mobile phase pH a critical parameter for controlling retention and peak shape.
pKa (Predicted) Carboxylic Acid: ~3-4; Phenolic Hydroxyl: ~9-10; Quinoline Nitrogen: ~4-5To ensure the analyte is in a single, non-ionized, and hydrophobic state for good retention and peak symmetry in RP-HPLC, the mobile phase pH must be controlled to be at least 1.5-2 units below the carboxylic acid's pKa. A pH of ~2.5 is therefore an ideal starting point.[3][4][5]
UV Absorbance (λmax) Quinoline structures exhibit strong UV absorbance.[6][7]Quinoline derivatives typically show significant absorbance between 280 nm and 350 nm.[6][8] A UV detector set within this range will provide high sensitivity. Initial scouting at ~290 nm and ~330 nm is recommended.

Based on this analysis, a reversed-phase HPLC method is the logical choice. The strategy is to suppress the ionization of the primary acidic functional group (the carboxylic acid) by maintaining a low mobile phase pH. This renders the molecule more non-polar, increasing its retention on a hydrophobic C18 stationary phase and ensuring a symmetrical peak shape.[9][10]

Experimental

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna® C18(2), 4.6 x 150 mm, 5 µm particle size (or equivalent high-purity silica C18 column).

  • Data Acquisition: OpenLab CDS or equivalent chromatography data system.

  • pH Meter: Calibrated pH meter for mobile phase preparation.

  • Analytical Balance

Reagents and Standards
  • 6-Hydroxy-2-methylquinoline-4-carboxylic acid: Reference standard (>95% purity).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized (DI) water, filtered through a 0.22 µm filter.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Formic Acid (HCOOH): LC-MS grade.

Method Development Strategy & Workflow

The development process is a systematic optimization of chromatographic parameters to achieve the desired separation goals: a sharp, symmetrical peak for the analyte, a stable baseline, and a reasonable run time.

Initial Parameter Selection (The "Why")
  • Stationary Phase: A C18 column was chosen due to the aromatic and moderately hydrophobic nature of the quinoline ring system. The 5 µm particle size provides a good balance between efficiency and backpressure.

  • Mobile Phase:

    • Aqueous (A): Water with an acidifier. Phosphoric acid is an excellent choice for UV detection because it has a low UV cutoff and provides strong buffering capacity around its first pKa of 2.1, making it ideal for maintaining a pH of ~2.5.[3]

    • Organic (B): Acetonitrile (ACN) was chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The DAD was set to scan from 200-400 nm to determine the optimal wavelength experimentally. Based on literature for similar compounds, monitoring at 290 nm was selected as the primary wavelength.[6]

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard starting points for a 4.6 mm ID column to ensure efficiency and reproducibility.

Optimization Workflow

The following diagram illustrates the logical flow of the method optimization process.

HPLC_Method_Development cluster_prep Phase 1: Preparation & Initial Setup cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization A Analyte Characterization (pKa, UV Scan) B Select Column & Mobile Phase (C18, ACN/H₂O, pH ~2.5) A->B Guides Choices C Scout Gradient Run (5-95% B in 20 min) Determine approx. elution %B B->C Initial Test D Optimize Isocratic %B Target k' (retention factor) of 2-10 C->D Refine Retention E Fine-tune pH / Buffer Conc. Target Asymmetry (As) < 1.5 D->E Improve Peak Shape F Confirm Method Parameters E->F Lock Method G Perform Validation Studies (ICH Q2(R1)) F->G Prove Suitability

Caption: Workflow for HPLC method development.

Final Optimized HPLC Method Protocol

This protocol is the result of the systematic development and optimization process described above.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of phosphoric acid to 1 L of DI water. Mix thoroughly and verify the pH is approximately 2.5.

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

  • Degas both mobile phases for 10 minutes using an ultrasonic bath or inline degasser.

Step 2: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Hydroxy-2-methylquinoline-4-carboxylic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard (50 µg/mL): Dilute 1.0 mL of the stock solution into a 20 mL volumetric flask and bring to volume with the 50:50 Acetonitrile/Water diluent.

Step 3: HPLC Instrument Parameters

ParameterSetting
Column Phenomenex Luna C18(2), 4.6x150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 65% A / 35% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD
Wavelength 290 nm
Run Time 10 minutes

Method Validation and Trustworthiness

To ensure the method is suitable for its intended purpose, validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[11] The objective of validation is to demonstrate that the analytical procedure is fit for purpose.[12][11]

Key Validation Parameters to Assess:

  • Specificity: Demonstrate that the peak for the analyte is free from interference from impurities or degradation products.

  • Linearity: Analyze a minimum of five concentrations across a specified range (e.g., 80-120% of the test concentration).[12] The correlation coefficient (r²) should be >0.999.

  • Accuracy: Determine the closeness of the test results to the true value, typically by spike/recovery studies.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by calculating the relative standard deviation (%RSD) of multiple preparations.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±2 °C, %B ±2%) to ensure the method remains reliable.

Expected Results

Under the optimized conditions, a single, sharp, and symmetrical peak should be observed.

Expected Performance MetricTarget Value
Retention Time (RT) Approximately 5.5 minutes
Tailing Factor (Asymmetry) 0.9 - 1.4
Theoretical Plates (N) > 5000

Note: These values are typical and may vary slightly based on the specific HPLC system, column age, and laboratory conditions.

Conclusion

This application note presents a scientifically grounded, robust, and reliable isocratic RP-HPLC method for the quantitative analysis of 6-Hydroxy-2-methylquinoline-4-carboxylic acid. By carefully considering the analyte's physicochemical properties, particularly its ionizable functional groups, a method with excellent chromatographic performance was developed. The detailed protocol and validation framework provide a comprehensive guide for immediate implementation in research and quality control environments.

References

  • MySkinRecipes. 6-Hydroxy-2-methylquinoline-4-carboxylic acid. [Link]

  • PubChem. 6-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2): 216-230. ResearchGate. [Link]

  • PubChem. 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. [Link]

  • Ghosh, K., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 52. National Institutes of Health. [Link]

  • Toyo'oka, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. National Institutes of Health. [Link]

  • Dolan, J.W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Yulizar, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • Ghorbani-Choghamarani, A., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 70-75. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Ghosh, K., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 52. ResearchGate. [Link]

  • Hawach. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Murgia, D., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2750. MDPI. [Link]

  • Destandau, E., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56. [Link]

  • PubChem. 3-hydroxy-2-methylquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Nethercote, P., et al. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In A Lifecycle Approach to Knowledge Excellence in the Biopharmaceutical Industry. ResearchGate. [Link]

  • Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Pfitzinger Reaction Optimization: A Technical Support Guide

From the desk of the Senior Application Scientist Welcome to the technical support center for the Pfitzinger quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who u...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Pfitzinger quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this classic and powerful reaction to build quinoline--4-carboxylic acid scaffolds. While robust, the Pfitzinger reaction is known for its sensitivity to reaction conditions, often leading to challenges in yield and purity.

This document provides in-depth, experience-based answers to common issues encountered in the lab. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

Core Reaction Overview

The Pfitzinger reaction is the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group, conducted in the presence of a base, to yield a substituted quinoline-4-carboxylic acid.[1][2] The process is a cornerstone in heterocyclic chemistry, providing access to a privileged scaffold found in numerous pharmacologically active compounds.[2][3]

The mechanism initiates with the base-catalyzed hydrolytic ring-opening of the isatin amide bond to form an intermediate keto-acid.[1][4] This is followed by condensation with the carbonyl compound to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final aromatic product.[1][5]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid Enamine Enamine Intermediate Carbonyl Carbonyl Compound (R-CO-CH₂-R') Carbonyl->Enamine Product Quinoline-4-carboxylic Acid Enamine->Product

Caption: Key stages of the Pfitzinger reaction mechanism.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the Pfitzinger synthesis. Each question is followed by an explanation of the root cause and a set of actionable solutions.

Q1: My reaction is sluggish, shows low conversion, or fails completely. How can I improve the reaction rate and yield?

The Scientist's View: Low conversion is often traced back to two primary factors: incomplete formation of the initial keto-acid intermediate or low reactivity of the carbonyl partner. The initial ring-opening of isatin is a critical, base-mediated hydrolysis step.[1] If the base is not strong enough or if conditions don't favor this hydrolysis, the reaction will not proceed efficiently.[6] Secondly, sterically hindered ketones or those with electron-withdrawing groups can be poor reaction partners, requiring more forcing conditions.[6]

Actionable Solutions:

  • Optimize the Isatin Ring-Opening:

    • Pre-Stirring with Base: Before adding your carbonyl compound, dissolve the isatin in the basic solution (e.g., aqueous KOH) and stir at room temperature for at least one hour.[2] A distinct color change, often from orange/purple to a pale yellow or brown, indicates the formation of the isatinate salt and successful ring-opening.[2][7]

    • Increase Base Concentration: The reaction is typically performed with strong bases like KOH or NaOH.[4] Using a concentrated solution (e.g., 30-50% aqueous KOH) can accelerate the initial hydrolysis.[2][7]

  • Enhance Carbonyl Reactivity:

    • Increase Temperature: Refluxing at a higher temperature provides the necessary activation energy for less reactive ketones. Ensure your solvent choice is appropriate for the desired temperature.[6]

    • Increase Stoichiometry: Using a slight excess (1.2–1.5 equivalents) of the carbonyl compound can help drive the reaction equilibrium towards the product.[6]

  • Consider Microwave-Assisted Synthesis:

    • Microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and often improves yields.[8][9] This technique is particularly effective for accelerating the condensation and cyclization steps.[8][10]

ConditionConventional HeatingMicrowave Irradiation
Reaction Time 12 - 24 hours[2][8]5 - 15 minutes[2][8]
Typical Yield 60 - 75%75 - 90%[8]
Temperature Reflux (Solvent Dependent)100 - 140°C[3]

Table 1: Comparison of conventional vs. microwave-assisted Pfitzinger reaction conditions.

Q2: My final product is contaminated with a significant amount of dark, tarry, or insoluble byproducts. What causes this and how can it be prevented?

The Scientist's View: The formation of dark, resinous materials is a well-known issue in Pfitzinger reactions, particularly under harsh conditions.[6][7] These tars are often the result of self-condensation or polymerization of the carbonyl compound or intermediates, which is promoted by the strongly basic conditions and high temperatures. Overly long reaction times can exacerbate this issue.

Actionable Solutions:

  • Control Reaction Time and Temperature:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the isatin starting material. Avoid prolonged heating after the starting material has been consumed to minimize byproduct formation.[6]

    • Stepwise Temperature Profile: Instead of refluxing immediately, consider a gentler approach. After adding the ketone, stir the mixture at a moderate temperature (e.g., 40-50°C) for a few hours before gradually increasing to reflux. This can favor the desired reaction pathway over polymerization.

  • Modify the Order of Addition:

    • The "pre-stirring" technique mentioned in Q1 is crucial here. Adding the ketone only after the isatin ring has fully opened can prevent side reactions between the ketone and unopened isatin.[7]

  • Refine the Work-up Procedure:

    • Initial Filtration: After the reaction, cool the mixture and filter off any insoluble polymeric material before acidification.

    • Solvent Wash: After cooling and dilution with water, perform an extraction with a non-polar solvent (like diethyl ether or dichloromethane) to remove unreacted ketone and other neutral organic impurities before acidifying the aqueous layer.[2] This prevents these impurities from co-precipitating with your product.

Troubleshooting_Flow Start Reaction Issue: Low Purity / Tarry Product CheckTime Was reaction time > 24h or heated excessively? Start->CheckTime CheckOrder Was isatin pre-stirred with base before adding ketone? CheckTime->CheckOrder No Sol_Time Action: Monitor via TLC; reduce heating time. CheckTime->Sol_Time Yes CheckWorkup Was an organic wash performed before acidification? CheckOrder->CheckWorkup Yes Sol_Order Action: Implement pre-stirring of isatin with base for 1h. CheckOrder->Sol_Order No Sol_Workup Action: Add an extraction step (e.g., with ether) before precipitating the product. CheckWorkup->Sol_Workup No Success Higher Purity Achieved CheckWorkup->Success Yes Sol_Time->Success Sol_Order->Success Sol_Workup->Success

Caption: Decision workflow for troubleshooting product purity.

Q3: My purification is difficult. The product precipitates as a fine, difficult-to-filter solid, or it remains oily. What are the best practices for isolation?

The Scientist's View: The physical properties of quinoline-4-carboxylic acids can make isolation challenging. Their amphoteric nature means solubility is highly pH-dependent. Precipitation at the isoelectric point can sometimes be rapid, leading to fine particles or oils. The choice of acid for neutralization is also critical.

Actionable Solutions:

  • Controlled Precipitation:

    • Cooling: Always cool the aqueous solution of the product salt in an ice bath before and during acidification.[2] Lower temperatures promote the formation of larger, more easily filterable crystals.

    • Slow Acid Addition: Add the acid (e.g., acetic acid or dilute HCl) dropwise with vigorous stirring. This prevents localized areas of high acidity that can cause the product to "oil out."[4]

    • Target pH: Acidify to a pH of approximately 4-6.[2][11] Using a pH meter is more precise than using litmus paper. Acetic acid is often preferred as it is less harsh than strong mineral acids and can lead to cleaner precipitation.[4]

  • Managing Oily Products:

    • If the product oils out despite controlled precipitation, try adding a small amount of a co-solvent like ethanol to the aqueous mixture to help induce crystallization.

    • Alternatively, extract the acidified mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to recover the crude product, which can then be recrystallized.

  • Recrystallization:

    • The most common and effective method for final purification is recrystallization.[2]

    • Solvent Selection: Ethanol, ethanol/water mixtures, DMF, or acetic acid are commonly used solvents. The ideal solvent should dissolve the product when hot but have low solubility when cold.

Optimized Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a robust, generalized method for the rapid synthesis of quinoline-4-carboxylic acids, adapted from several literature procedures.[2][8]

Materials:

  • Isatin (1.0 eq)

  • Carbonyl compound (1.0 - 1.2 eq)

  • Potassium Hydroxide (KOH), 33% aqueous solution

  • Acetic Acid

  • Microwave-safe reaction vessel with stirrer

Procedure:

  • Vessel Preparation: To a 10 mL microwave-safe reaction vessel, add isatin (e.g., 10.0 mmol, 1.47 g).

  • Base Addition: Add 15 mL of a 33% aqueous KOH solution.

  • Carbonyl Addition: Add the appropriate carbonyl compound (10.0 mmol).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9-12 minutes at a target temperature of 120-140°C.[3][8]

  • Cooling & Filtration: After irradiation, cool the vessel to room temperature. If any dark solids are present, filter the dark solution.

  • Precipitation: Pour the filtrate into an ice-water mixture (approx. 100 mL). With continuous stirring, slowly add glacial acetic acid to acidify the solution to a pH of ~5.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

References

  • Abdel-Aziza, H. A., & Gomha, S. M. (n.d.). A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System 6-Arylbenzo[3][10]imidazolo[2,1-b]quino[4,3-e]-1,3-thiazin-14-one. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Pfitzinger reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. (2025). Request PDF on ResearchGate. Retrieved from [Link]

  • Uo Chemists. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. Retrieved from [Link]

  • GKS Chemistry. (2020). Pfitzinger Reaction. YouTube. Retrieved from [Link]

  • Chemistry of Pfitzinger Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). ResearchGate. Retrieved from [Link]

  • The Pfitzinger Reaction. (2024). Sciencemadness.org. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Retrieved from [Link]

  • Sharma, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Retrieved from [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (n.d.). Google Patents.
  • Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Polar Quinoline Derivatives

For Immediate Release Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges encountered during the purification of polar quinoline derivatives. Given their prevalence in medicinal chemistry and materials science, mastering their purification is critical for advancing research and development.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered in the lab.

Q1: My polar quinoline derivative shows very poor or no retention on my C18 reversed-phase (RP) column. What's happening? A: This is a classic issue where the highly polar analyte has a much stronger affinity for the polar mobile phase than for the nonpolar C18 stationary phase.[1] To increase retention, you can:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, increasing the water content can help. Note that some traditional RP columns can undergo "phase collapse" in highly aqueous conditions; using columns designed for aqueous stability is recommended.[2]

  • Switch to a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG).[1][3] These offer different selectivity and can enhance retention for polar compounds.

Q2: I'm seeing significant peak tailing for my basic quinoline compound in RP-HPLC. How can I fix this? A: Peak tailing for basic compounds like quinolines is frequently caused by secondary interactions with acidic residual silanol groups on the silica-based column packing.[1][4] To mitigate this:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-4) protonates the basic quinoline, which can improve its interaction with the stationary phase while simultaneously suppressing the ionization of the acidic silanol groups, thus minimizing the unwanted interactions.[1][4]

  • Use Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), can mask the active silanol sites and significantly improve peak shape.[5][6]

  • Employ a Highly Deactivated Column: Modern columns with advanced end-capping minimize the number of accessible silanol groups, making them ideal for analyzing basic compounds.[1]

Q3: My quinoline derivative seems to be degrading on the silica gel during flash chromatography. What are my options? A: The acidic nature of standard silica gel can indeed cause the degradation of sensitive compounds.[7] Consider these alternatives:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-flushing the packed column with a solvent system containing a small amount of a base, like 1-3% triethylamine, before loading your sample.[1][7]

  • Use an Alternative Stationary Phase: Less acidic stationary phases like alumina (basic or neutral) or bonded silica phases such as diol or amine-functionalized silica can prevent degradation.[1]

Q4: How can I effectively remove high-boiling polar solvents like DMSO or DMF from my final product? A: These solvents are challenging to remove via standard evaporation due to their high boiling points and can interfere with purification.[8][9] An effective method is a liquid-liquid extraction workup:

  • Dilute the reaction mixture with a large volume of water.

  • Extract your product with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer multiple times with water or a brine solution. A common rule of thumb is to use five 10 mL water washes for every 5 mL of DMF or DMSO to ensure its complete removal.[9]

Q5: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and when should I use it for polar quinolines? A: HILIC is a powerful technique for separating very polar compounds that are not retained in reversed-phase chromatography.[10][11] It uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11][12] You should consider HILIC when your polar quinoline derivative elutes at or near the void volume in RP-HPLC, as it provides an orthogonal separation mechanism that promotes retention.[10][13]

Section 2: In-Depth Troubleshooting Guides

Problem: Poor Peak Shape in HPLC (Tailing, Fronting, Broadening)

Poor peak shape is a common indicator of undesirable secondary interactions or improper method parameters. The following table summarizes potential causes and solutions.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with acidic silanol groups on the silica backbone.[1][4]Lower mobile phase pH (2.5-4) to protonate the basic analyte and suppress silanol ionization.[1] Add a competing base (e.g., 0.1% TEA) to the mobile phase.[5] Use a modern, end-capped column.
Peak Tailing Mass overload of the column.Reduce the amount of sample injected onto the column.[14]
Peak Tailing Mismatch between injection solvent and mobile phase.Dissolve the sample in a solvent that is weaker than or identical to the mobile phase.[14]
Peak Fronting Column overload (concentration-dependent).Dilute the sample and reinject.
Split Peaks Partially blocked column frit or void at the column inlet.[14]Reverse flush the column to clear the frit. If the problem persists, replace the column. Use an in-line filter to prevent future blockages.[4]
Broad Peaks High dead volume in the HPLC system or extra-column band broadening.Check all fittings and tubing for proper connections. Use shorter, narrower ID tubing where possible.
Workflow: Troubleshooting Poor Peak Shape

This flowchart provides a systematic approach to diagnosing and resolving issues with peak asymmetry.

G start Poor Peak Shape (Tailing/Fronting/Splitting) check_overload Is the peak shape concentration-dependent? start->check_overload reduce_load Reduce Sample Load (Inject less volume or lower concentration) check_overload->reduce_load Yes check_solvent Is injection solvent stronger than mobile phase? check_overload->check_solvent No dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp Yes check_ph Is mobile phase pH optimized for basic analyte? check_solvent->check_ph No adjust_ph Adjust pH to 2.5 - 4 Add buffer (e.g., formate) check_ph->adjust_ph No check_hardware Check for Hardware Issues (void, blocked frit) check_ph->check_hardware Yes add_modifier Add Competing Base (e.g., 0.1% Triethylamine) adjust_ph->add_modifier check_column Consider Column Chemistry add_modifier->check_column use_endcapped Use High-Purity, End-Capped Column check_column->use_endcapped check_hardware->start No, Re-evaluate flush_column Reverse-Flush Column Replace Frit or Column check_hardware->flush_column Yes

Caption: A flowchart for troubleshooting poor peak shape.

Section 3: Advanced & Alternative Purification Strategies

When standard reversed-phase and normal-phase chromatography fail, more advanced techniques are required.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for purifying highly polar quinoline derivatives that have little to no retention in reversed-phase systems.[10][13]

Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase high in organic solvent (e.g., >80% acetonitrile).[10][11] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is typically achieved by increasing the concentration of water in the mobile phase.[11]

Protocol: Basic HILIC Method Development

  • Column Selection: Start with a bare silica or an amide-based HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10-15 column volumes to ensure the stable water layer is formed.

  • Gradient Elution: Start with a shallow gradient, for example, 0-20% B over 15 minutes, to scout for the elution of your compound.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the selectivity and improve peak shape.

Strategy 2: Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses supercritical CO2 as the primary mobile phase.[15] It is particularly effective for separating polar compounds and chiral molecules.[15][16][17]

Advantages for Polar Quinolines:

  • High Speed: The low viscosity of supercritical CO2 allows for very fast separations.[16]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to HPLC, which is useful for resolving difficult impurity profiles.

  • Reduced Solvent Usage: Using CO2 significantly reduces the consumption of organic solvents.[15]

To elute polar compounds like quinoline derivatives, the CO2 mobile phase is typically modified with a polar organic solvent (co-solvent), such as methanol.[15][18] Additives like amines or acids are often included to improve peak shape for basic or acidic analytes.[17]

Parameter Typical Starting Conditions for Polar Quinolines
Stationary Phase Diol, Amide, or 2-Ethylpyridine
Mobile Phase CO2 with a Methanol Co-solvent Gradient (e.g., 5% to 40%)
Additive 0.1% - 0.2% Isopropylamine or Triethylamine
Temperature 40 °C
Back Pressure 120-150 bar
Decision Tree: Selecting a Purification Method

This diagram helps guide the selection of the most appropriate purification technique based on compound properties and initial results.

G start Start: Purify Polar Quinoline Derivative rp_check Is compound retained on Reversed-Phase C18? start->rp_check rp_success Optimize Reversed-Phase (pH, additives, EPG column) rp_check->rp_success Yes hilic_check Try HILIC (Silica, Amide, or Diol column) rp_check->hilic_check No (Elutes in void) hilic_success Optimize HILIC (Gradient, Buffer) hilic_check->hilic_success Separation Achieved sfc_check Is chiral separation needed or HILIC fails? hilic_check->sfc_check Poor Resolution sfc_success Use SFC (Methanol modifier, amine additive) sfc_check->sfc_success Yes other_options Consider Ion-Exchange or Preparative TLC sfc_check->other_options No

Caption: A decision tree for selecting a purification method.

References

  • Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Retrieved from [Link]

  • Gao, R., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 17(7), 8436-8444. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]

  • Nawrocki, J., et al. (2004). Embedded-polar-group bonded phases for high performance liquid chromatography. Journal of Chromatography A, 1028(1), 1-18. Available at: [Link]

  • ResearchGate. (n.d.). Schematic structure of the polar-embedded stationary phase. Retrieved from [Link]

  • ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from [Link]

  • West, C. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Regalado, E. L., & Welch, C. J. (2016). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 46(2), 114-126. Available at: [Link]

  • Li, Y., et al. (2022). Porous Organic Cage-Embedded C10-Modified Silica as HPLC Stationary Phase and Its Multiple Separation Functions. Molecules, 27(24), 8887. Available at: [Link]

  • Clarke, C. J., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6146-6200. Available at: [Link]

  • De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Retrieved from [Link]

  • Grumbach, E. S., Diehl, D. M., & Mazzeo, J. R. (2014). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? Waters Corporation. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • van Zelst, D., et al. (2020). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, 220, 349-362. Available at: [Link]

  • ResearchGate. (n.d.). Replacement strategies for non-green dipolar aprotic solvents. Retrieved from [Link]

  • Chromatography Today. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • Saini, G., et al. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 10(4), 133-141. Available at: [Link]

  • Reddit. (2024, October 22). Removing residual solvent from Oils Tips. r/Chempros. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Jia, L. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 403(7), 1845-1857. Available at: [Link]

  • Imtakt. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 6-Hydroxy-2-methylquinoline-4-carboxylic acid for Bioassays

Welcome to the technical support center for 6-Hydroxy-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for the sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Hydroxy-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for the solubility challenges often encountered with this compound in biological assays. As Senior Application Scientists, we understand that poor solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2][3] This resource offers troubleshooting advice and detailed protocols to help you obtain reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of 6-Hydroxy-2-methylquinoline-4-carboxylic acid that contribute to its poor solubility?

A1: The planar, aromatic quinoline ring system in 6-Hydroxy-2-methylquinoline-4-carboxylic acid contributes to strong intermolecular π-π stacking interactions in the solid state, which requires significant energy to disrupt for dissolution. While the hydroxyl and carboxylic acid groups are capable of hydrogen bonding with water, the overall molecule has a significant hydrophobic character, limiting its aqueous solubility.

Q2: I'm seeing precipitation of the compound when I dilute my DMSO stock into aqueous assay buffer. What is happening?

A2: This is a common issue for many poorly soluble compounds.[1][3] While 6-Hydroxy-2-methylquinoline-4-carboxylic acid may be soluble in a high concentration of an organic solvent like DMSO, its solubility can dramatically decrease when diluted into an aqueous buffer. This can lead to the compound precipitating out of solution, resulting in an inaccurate final concentration in your assay.

Q3: Can I just increase the percentage of DMSO in my final assay to keep the compound in solution?

A3: While tempting, increasing the DMSO concentration can have detrimental effects on your bioassay. High concentrations of DMSO can be toxic to cells, interfere with enzyme activity, and alter membrane permeability, leading to misleading results.[4][5] It is crucial to determine the maximum tolerable DMSO concentration for your specific assay system and stay below that limit, typically between 0.1% and 1%.

Q4: How does pH affect the solubility of 6-Hydroxy-2-methylquinoline-4-carboxylic acid?

A4: The solubility of ionizable compounds like 6-Hydroxy-2-methylquinoline-4-carboxylic acid is highly pH-dependent.[6][7][8][9] The carboxylic acid group can be deprotonated at higher pH values, forming a more soluble carboxylate salt. Conversely, the quinoline nitrogen is basic and can be protonated at lower pH, which can also increase solubility. Understanding the pKa values of your compound is key to leveraging pH for solubilization.

Troubleshooting Guides & Protocols

Issue 1: Compound Precipitation Upon Dilution

If you observe precipitation when diluting your stock solution, a systematic approach is needed to identify a suitable solvent system.

Visualizing the Problem and Solution Pathway

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Solubilization Strategies cluster_3 Validation Problem Compound precipitates from DMSO stock upon dilution in aqueous buffer Check_DMSO Verify DMSO quality (anhydrous) Problem->Check_DMSO Optimize_Dilution Optimize dilution protocol (e.g., gentle vortexing, sequential addition) Problem->Optimize_Dilution pH_Adjustment pH Adjustment Optimize_Dilution->pH_Adjustment If precipitation persists Co_Solvents Co-solvent Systems Optimize_Dilution->Co_Solvents If precipitation persists Excipients Solubilizing Excipients Optimize_Dilution->Excipients If precipitation persists Validate_Assay Validate assay compatibility (cell viability, enzyme activity) pH_Adjustment->Validate_Assay Co_Solvents->Validate_Assay Excipients->Validate_Assay Confirm_Solubility Confirm final concentration (e.g., HPLC) Validate_Assay->Confirm_Solubility

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Systematic pH Adjustment

The ionizable nature of 6-Hydroxy-2-methylquinoline-4-carboxylic acid makes its solubility sensitive to pH.[6][7][8][9] By adjusting the pH of the assay buffer, you can often significantly improve solubility.

Step-by-Step Methodology:

  • Prepare a series of buffers: Prepare your standard assay buffer at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Ensure the buffering capacity is sufficient to maintain the target pH after the addition of your compound stock.

  • Prepare a concentrated stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Dilute into buffers: Dilute the DMSO stock into each of the prepared buffers to your desired final assay concentration.

  • Observe for precipitation: Visually inspect each solution immediately after dilution and after a relevant incubation period (e.g., 1-2 hours at room temperature or 37°C) for any signs of precipitation or turbidity.

  • Confirm assay compatibility: Once you identify a pH that maintains solubility, verify that this pH does not adversely affect your assay's performance (e.g., cell viability, enzyme kinetics).

Protocol 2: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[10][11]

Step-by-Step Methodology:

  • Select co-solvents: Common co-solvents for in vitro assays include polyethylene glycol 300 (PEG300), propylene glycol (PG), and ethanol.

  • Determine assay tolerance: First, determine the maximum concentration of each co-solvent that your assay can tolerate without significant effects on the biological system.

  • Prepare co-solvent formulations: Prepare formulations containing varying percentages of the co-solvent in your aqueous buffer. A common starting point is a mixture of 10% DMSO and 90% of a co-solvent/buffer mixture.

  • Test solubility: Dilute your high-concentration DMSO stock of 6-Hydroxy-2-methylquinoline-4-carboxylic acid into these co-solvent formulations and observe for precipitation.

Table 1: Example Co-Solvent Formulations for a Quinoline-2-carboxylic acid [12]

ProtocolFormulationFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Note: These are starting points and may need to be adapted for 6-Hydroxy-2-methylquinoline-4-carboxylic acid and your specific assay.

Issue 2: High Variability in Assay Results

Inconsistent results can often be traced back to poor solubility, even if visible precipitation is not obvious.[1][2]

Visualizing the Path to Reproducibility

G cluster_0 Problem cluster_1 Diagnostic Steps cluster_2 Advanced Solubilization cluster_3 Outcome Problem High variability in assay results Visual_Inspect Visual inspection of diluted compound Problem->Visual_Inspect Solubility_Test Preliminary solubility assessment Problem->Solubility_Test Excipients Employ solubilizing excipients (e.g., cyclodextrins) Solubility_Test->Excipients If solubility is low Particle_Size Particle size reduction (micronization) Solubility_Test->Particle_Size For solid formulations Improved_Data Improved data reproducibility Excipients->Improved_Data Particle_Size->Improved_Data

Caption: Strategy for addressing high data variability.

Protocol 3: Utilizing Solubilizing Excipients

Excipients like cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Step-by-Step Methodology:

  • Choose a cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Prepare cyclodextrin solutions: Prepare solutions of SBE-β-CD in your assay buffer at various concentrations (e.g., 1%, 2.5%, 5% w/v).

  • Test for solubility enhancement: Dilute your DMSO stock of 6-Hydroxy-2-methylquinoline-4-carboxylic acid into the cyclodextrin solutions and observe for any improvement in solubility.

  • Validate assay compatibility: Ensure that the chosen concentration of SBE-β-CD does not interfere with your assay.

Protocol 4: Particle Size Reduction

For solid formulations or when preparing suspensions, reducing the particle size can increase the dissolution rate.[13][14]

Step-by-Step Methodology:

  • Micronization: If you have access to the equipment, techniques like jet milling or ball milling can be used to reduce the particle size of the solid compound.[13][14]

  • Sonication: For laboratory-scale preparations, sonicating a suspension of the compound in the assay buffer can help to break down agglomerates and increase the surface area available for dissolution. Use a probe sonicator for higher efficiency, but be mindful of potential heat generation.

Final Validation and Best Practices
  • Always use freshly prepared solutions: The solubility of some compounds can change over time, especially if stored in aqueous solutions.

  • Visually inspect all solutions: Before adding your compound to the assay, always visually check for any signs of precipitation.

  • Include solvent controls: Always include a vehicle control in your experiments that contains the same final concentration of all solvents and excipients used to dissolve your test compound.

  • Consider salt formation: For acidic compounds like 6-Hydroxy-2-methylquinoline-4-carboxylic acid, converting it to a salt (e.g., a sodium or potassium salt) can significantly improve aqueous solubility.[15][16] This may require chemical modification of the parent compound.

By systematically applying these troubleshooting strategies and protocols, you can overcome the solubility challenges of 6-Hydroxy-2-methylquinoline-4-carboxylic acid and obtain high-quality, reliable data in your bioassays.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Rood, M. J. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. United States. [Link]

  • Kumar, S., & Singh, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 239–253.
  • Patel, J. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. [Link]

  • BenchChem. (2025).
  • Gali, V. R., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. PubChem. [Link]

  • MySkinRecipes. (n.d.). 6-Hydroxy-2-methylquinoline-4-carboxylic acid. MySkinRecipes. [Link]

  • PubChem. (n.d.). CID 159435398. PubChem. [Link]

  • ResearchGate. (2019). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • National Institutes of Health. (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 62.
  • Research Journal of Pharmacognosy. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • PubChem. (n.d.). 6-Amino-4-hydroxyquinoline-2-carboxylic acid. PubChem. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • PubChem. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • ResearchGate. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • SpringerLink. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2012). In Vitro Enzyme Inhibition by Organic Solvents. Indian Journal of Pharmaceutical Sciences. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • National Center for Biotechnology Information. (2015). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. National Center for Biotechnology Information. [Link]

  • Purdue e-Pubs. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • National Center for Biotechnology Information. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Center for Biotechnology Information. [Link]

Sources

Optimization

methods to reduce tar formation in classical quinoline synthesis.

A Researcher's Guide to Overcoming Tar Formation in Classical Syntheses Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I understand that while classical methods like t...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Overcoming Tar Formation in Classical Syntheses

Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I understand that while classical methods like the Skraup, Doebner-von Miller, and Combes syntheses are foundational, they are frequently plagued by the formation of intractable tar. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges, improve yields, and ensure a cleaner, more efficient synthesis.

Frequently Asked Questions (FAQs): Understanding Tar Formation

This section addresses the fundamental "why" behind tar formation, providing the causal understanding needed to make informed experimental choices.

Q1: What exactly is "tar" in the context of quinoline synthesis, and why does it form?

A: Tar is not a single compound but a complex, high-molecular-weight, and often intractable polymeric byproduct. Its formation is a direct consequence of the harsh conditions inherent to many classical quinoline syntheses.[1][2] The primary culprits are:

  • High Temperatures: Many of these reactions are highly exothermic and require significant heat to proceed, which can promote unwanted side reactions and degradation.[3][4]

  • Strong Acid Catalysts: Concentrated acids like sulfuric acid (H₂SO₄), while necessary for cyclization, are aggressive catalysts that can promote the polymerization of reactive intermediates.[1][3][4]

  • Reactive Intermediates: The syntheses generate highly reactive intermediates that are prone to self-polymerization. A prime example is acrolein, formed from the dehydration of glycerol in the Skraup synthesis, which readily polymerizes under acidic conditions.[4][5][6] Similarly, the α,β-unsaturated carbonyl compounds used in the Doebner-von Miller reaction are also susceptible to acid-catalyzed polymerization.[6][7]

Q2: Are certain classical methods more prone to tarring than others?

A: Yes. The Skraup synthesis and the Doebner-von Miller reaction are notoriously problematic.[1][2] The Skraup reaction's combination of concentrated sulfuric acid and high temperatures needed to dehydrate glycerol creates a perfect storm for acrolein polymerization.[4] The Doebner-von Miller reaction faces a similar challenge with the polymerization of its α,β-unsaturated carbonyl substrates.[1][7] The Combes synthesis , which also uses strong acid, can lead to tarring, though it is sometimes more manageable.[8][9] The Friedländer synthesis is generally considered a cleaner method as it can often be performed under milder conditions, but improper catalyst choice or high temperatures can still lead to byproduct formation.[10][11][12]

Q3: Beyond a difficult cleanup, what are the main consequences of excessive tar formation?

A: Tar formation is a critical issue that extends beyond inconvenience. The primary consequences are:

  • Drastically Reduced Yields: The starting materials and intermediates that form tar are consumed, directly lowering the potential yield of your desired quinoline product.[1]

  • Complicated and Hazardous Workup: Isolating the product from a tarry mixture is challenging. The viscosity of the tar makes extractions and filtrations difficult and inefficient.[2][5]

  • Product Loss During Purification: Significant amounts of the product can remain trapped within the tarry residue, making complete recovery nearly impossible.[5]

  • Uncontrolled Exotherms: The polymerization reactions that form tar are often exothermic, which can contribute to a runaway reaction, especially in the already vigorous Skraup synthesis.[4]

Troubleshooting Guides: Proactive & Reactive Solutions

This section provides specific, actionable solutions to common problems encountered during synthesis.

Issue 1: "My Skraup synthesis is producing a thick, intractable tar, and the reaction is too vigorous."

This is the most common issue with the Skraup synthesis. The key is to moderate the reaction's inherent violence.

Solution A: Implement Strict Reaction Control

  • Temperature Management: The reaction is highly exothermic. Use gentle initial heating only to start the reaction. Once it begins to boil, remove the external heat source immediately. The reaction's own exotherm should be sufficient to sustain reflux for a period.[4][5] Overheating is a primary driver of tar formation.

  • Use of Moderating Agents: The addition of ferrous sulfate (FeSO₄) is a classic and effective technique to make the reaction less violent.[1][13] Boric acid can also serve a similar purpose. These agents help to ensure a smoother, more controlled reaction profile.

Solution B: Select a Milder Oxidizing Agent

The choice of oxidant is critical. While nitrobenzene is traditional, it also acts as a solvent and contributes to the high temperatures and vigor.[4]

  • Iodine: Using iodine, often generated in situ from potassium iodide (KI) and sulfuric acid, is an excellent alternative. It is a milder oxidizing agent that helps control the exothermicity and leads to a cleaner reaction.[4]

  • Arsenic Acid/Pentoxide: While toxic and requiring careful handling, arsenic acid (H₃AsO₄) has historically been used as a less violent alternative to nitrobenzene.[4][13]

Solution C: Explore Modern Methodologies For critical applications, moving beyond the classical setup can eliminate tar almost entirely.

  • Microwave Irradiation: Microwave-assisted synthesis provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often improving yields.[1][2][3]

  • Ionic Liquids: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can result in a much cleaner reaction and may even eliminate the need for an external oxidant.[1][2]

Issue 2: "My Doebner-von Miller reaction yield is low due to polymerization of the carbonyl starting material."

This is the primary failure mode for the Doebner-von Miller synthesis. The strategy is to limit the concentration of the susceptible carbonyl compound at any given time.

Solution A: Optimize Reaction Conditions & Substrate Addition

  • Milder Conditions: Begin with the mildest effective conditions. Optimize by testing lower temperatures and acid concentrations before resorting to more forcing conditions.[7]

  • Portion-wise Addition: Instead of adding all reactants at once, slowly add the α,β-unsaturated carbonyl compound portion-wise to the stirred mixture of the aniline and acid.[7] This keeps the instantaneous concentration of the polymerizable substrate low, favoring the desired reaction with the aniline.

Solution B: Use an In Situ Deprotection Strategy

  • Acetal Protecting Groups: A highly effective method is to use a protected form of the carbonyl, such as an acetal (e.g., acrolein diethyl acetal).[7] The acetal is stable and will not polymerize. Under the acidic reaction conditions, it is slowly hydrolyzed in situ to generate the reactive aldehyde, which is immediately consumed by the aniline. This maintains a near-zero concentration of the free, polymerizable carbonyl compound.

Issue 3: "My reaction has already produced significant tar. How can I effectively isolate my product?"

Once tar has formed, the focus shifts to efficient separation.

Solution: Steam Distillation This is the most common and highly effective method for separating a volatile product like quinoline from non-volatile tar.[5]

  • Cooling & Basification: Allow the crude reaction mixture to cool completely. Carefully make the solution strongly alkaline with a concentrated base like sodium hydroxide (NaOH). This neutralizes the acid and converts the quinoline salt into its free base form, which is steam-volatile.[4][5]

  • Distillation: Set up for steam distillation. Pass steam through the alkaline mixture. The quinoline will co-distill with the water and can be collected in the receiving flask, leaving the non-volatile tar behind.[5]

  • Extraction: The quinoline can then be easily separated from the aqueous distillate by solvent extraction.[5]

Visualizing the Problem & Solution

To better understand the competing pathways, consider the mechanism of tar formation and the logic for troubleshooting.

cluster_0 Skraup Synthesis: Competing Pathways Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ (Dehydration) Tar Tar Acrolein->Tar H⁺, Δ (Polymerization) Addition_Product Michael Addition Product Acrolein->Addition_Product + Aniline Aniline Aniline Aniline->Addition_Product Quinoline Desired Quinoline Addition_Product->Quinoline Cyclization & Oxidation

Caption: Competing reaction pathways in the Skraup synthesis.

Caption: A simplified troubleshooting workflow for tar reduction.

Quantitative Comparison & Protocols
Table 1: Comparative Analysis of Skraup Synthesis Approaches
ParameterClassical MethodModified MethodRationale for Improvement
Acid Conc. H₂SO₄Conc. H₂SO₄Acid is essential for the mechanism.[2]
Dehydrating Agent GlycerolGlycerolCore reactant for quinoline backbone.
Aniline Source AnilineAnilineCore reactant for quinoline backbone.
Oxidizing Agent NitrobenzeneIodine (from KI)Iodine is a milder oxidant, reducing reaction violence.[4]
Moderator NoneFerrous Sulfate (FeSO₄)FeSO₄ controls the powerful exotherm, preventing runaway reactions.[1][13]
Temperature >150°C, often uncontrolled100-140°C, controlledLower, controlled temperatures minimize polymerization side reactions.[4]
Tar Formation High / Very HighLow / ModerateMilder conditions and controlled exotherm prevent tar formation.
Reaction Vigor Violent, hazardousVigorous but manageableModerator smooths the reaction rate.
Experimental Protocol 1: Modified Skraup Synthesis with Iodine Oxidant

This protocol is a modified version that incorporates moderating agents and a milder oxidant to significantly reduce tar formation and improve safety.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.

  • Acid Addition: Place the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid. Crucially, maintain a low temperature during this addition to prevent premature reaction and polymerization. [4]

  • Initiation: Add potassium iodide (KI). Gently heat the mixture using an oil bath to approximately 100-115°C. Once the reaction begins to reflux, remove the external heat source. The exothermic nature of the reaction should sustain it. If reflux slows significantly, apply minimal heat to maintain it.

  • Reaction: Continue stirring under reflux for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[4]

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over a large amount of crushed ice in a separate beaker. Slowly and with cooling, neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until the mixture is strongly basic (pH > 10). This will precipitate iron salts and liberate the quinoline as a free base.[4]

  • Workup - Isolation: Transfer the basic mixture to a steam distillation apparatus. Distill the mixture, collecting the aqueous distillate which contains the quinoline. Extract the distillate with an appropriate organic solvent (e.g., dichloromethane). Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude quinoline, which can be further purified by vacuum distillation.

References
  • Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Benchchem. (n.d.). Optimizing reaction time and temperature for quinoline synthesis.
  • Benchchem. (n.d.). Improving the regioselectivity of the Doebner-Miller reaction.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Benchchem. (n.d.). Avoiding polymerization in Skraup synthesis of quinolines.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Al-Zoubi, R. M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for Quinoline Scaffold Synthesis.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Wikipedia. (n.d.). Skraup reaction.
  • Combes Quinoline Synthesis. (n.d.).
  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

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Troubleshooting

improving regioselectivity in Combes quinoline synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity Optimization & Troubleshooting Core Knowledge Base: The Regioselectivity Mechanism Before troubleshooting specific...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity Optimization & Troubleshooting

Core Knowledge Base: The Regioselectivity Mechanism

Before troubleshooting specific outcomes, you must understand the "decision points" within the reaction mechanism where regioselectivity is determined. The Combes synthesis is not a single step; it is a cascade.

The Mechanistic Pathway

The reaction proceeds through two critical phases:[1][2][3]

  • Condensation (Kinetic Control): Formation of the Schiff base (anil) between the aniline nitrogen and one of the carbonyls.

  • Cyclization (Thermodynamic/Steric Control): Acid-catalyzed electrophilic aromatic substitution (EAS) followed by dehydration.

Key Insight: Regioselectivity issues arise because both steps can yield isomers depending on the symmetry of your starting materials.

CombesMechanism Start Aniline + Beta-Diketone SchiffBase Schiff Base (Anil Intermediate) Start->SchiffBase Condensation (-H2O) Tautomer Enamine Tautomer SchiffBase->Tautomer Equilibrium Cyclization Acid-Catalyzed Cyclization (EAS) Tautomer->Cyclization Rate Determining Step Product Substituted Quinoline Cyclization->Product Dehydration (-H2O)

Figure 1: The sequential workflow of the Combes synthesis. Regioselectivity is primarily established at the Condensation step (for unsymmetrical ketones) and the Cyclization step (for meta-substituted anilines).

Troubleshooting Module: Meta-Substituted Anilines

User Issue: "I am using a meta-substituted aniline (e.g., m-toluidine or m-anisidine) and getting a mixture of 5- and 7-substituted quinolines. How do I favor one isomer?"

The Technical Reality

Cyclization onto the benzene ring can occur at two positions relative to the nitrogen:

  • Ortho to the substituent (Position 5): Sterically hindered.

  • Para to the substituent (Position 7): Sterically open.

Diagnostic & Solution Guide
FactorEffect on SelectivityOptimization Strategy
Steric Bulk The primary driver. Large meta-substituents (e.g., -tBu, -Ph) almost exclusively block the 5-position.Maximize 7-isomer: Increase steric bulk if possible. If the meta-group is small (e.g., -F, -OH), expect higher amounts of the 5-isomer impurity.
Electronic Effects Electron-Donating Groups (EDGs) activate ortho/para positions. A meta-EDG activates position 5 (ortho) and 7 (para).Maximize 7-isomer: While EDGs activate both, the steric penalty at position 5 usually overrides the electronic activation. Do not rely on electronics alone to direct to 5.
Acid Catalyst Stronger acids (PPA) promote faster cyclization, often under kinetic control, which can slightly increase the 5-isomer ratio compared to thermodynamic conditions, but 7-isomer remains major.Protocol Switch: Use Polyphosphoric Acid (PPA) instead of H2SO4 to improve overall yield, though the isomeric ratio is largely intrinsic to the substrate.

Q: Can I force the formation of the 5-isomer? A: generally, no , not via standard Combes synthesis. The steric clash in the transition state is too high.

  • Alternative: If you strictly need the 5-isomer, switch to a Skraup synthesis using a blocking group at the para-position of the aniline, or start with a 2-substituted aniline to force the cyclization direction.

Troubleshooting Module: Unsymmetrical -Diketones

User Issue: "I am reacting aniline with benzoylacetone (an unsymmetrical diketone). I am getting a mixture of 2-methyl-4-phenylquinoline and 2-phenyl-4-methylquinoline."

The Technical Reality

This is a competition during the Condensation Step . The aniline nitrogen will attack the more electrophilic carbonyl carbon.

  • Attack at Carbonyl A

    
     Leads to Quinoline Isomer A.
    
  • Attack at Carbonyl B

    
     Leads to Quinoline Isomer B.
    
Diagnostic & Solution Guide
VariableRule of ThumbCorrective Action
Electrophilicity Aniline attacks the more positive carbonyl carbon.Predictive Logic: If you have a diketone with a -CF3 group and a -CH3 group, the carbonyl adjacent to the -CF3 is electron-deficient (more electrophilic). Attack happens there first.
Sterics of Diketone Aniline attacks the less hindered carbonyl.Design Choice: If you want to target a specific isomer, ensure one carbonyl is significantly bulkier (e.g., t-butyl vs. methyl).
Aniline Nucleophilicity Electron-poor anilines are less selective; Electron-rich anilines are more selective.Tuning: Using a more nucleophilic aniline (EDG-substituted) often improves selectivity for the most electrophilic carbonyl.

Case Study: Trifluoromethyl-


-diketones 
Research by Sloop et al. demonstrates that when using trifluoromethyl-substituted diketones, the regiochemistry can be flipped based on the aniline substituents.[1]
  • Electron-rich anilines (e.g., -OMe) tend to favor formation of 2-CF3-quinolines .

  • Electron-poor anilines (e.g., -Cl) tend to favor 4-CF3-quinolines .

  • Mechanism:[1][3][4][5][6][7][8][9][10][11] This suggests a shift in the rate-determining step or the stability of the hemiaminal intermediate [1, 2].

Standardized Protocol: High-Fidelity Combes Synthesis

Why this protocol? Traditional sulfuric acid methods often result in charring and lower yields due to oxidative side reactions. This protocol uses Polyphosphoric Acid (PPA) , which acts as a cleaner solvent and Lewis acid/Brønsted acid hybrid, minimizing tar formation.

Materials
  • Substituted Aniline (1.0 equiv)

  • 
    -Diketone (1.1 equiv)
    
  • Polyphosphoric Acid (PPA) - Reagent Grade (approx. 10-15 g per 1 g of substrate)

  • Solvent: Ethanol (for initial condensation, optional but recommended)

Step-by-Step Workflow

Phase 1: Controlled Condensation (The Anil Formation)

  • Mix aniline and

    
    -diketone in a round-bottom flask.
    
  • Optional: If substrates are solid or unreactive, reflux in ethanol with a catalytic amount of acetic acid for 2 hours. Evaporate solvent to isolate the crude Schiff base (anil).

    • QC Check: 1H NMR should show the disappearance of the ketone carbonyl signal and appearance of the imine/enamine peaks.

Phase 2: Cyclization (The PPA Method) 3. Preparation: Heat PPA separately to ~60°C (it is too viscous to pour at RT). 4. Addition: Add the crude anil (from Phase 1) to the warm PPA with vigorous mechanical stirring.

  • Note: Use mechanical stirring; magnetic bars often seize in PPA.
  • Reaction: Heat the mixture to 100–120°C .
  • Monitor: Maintain for 2–4 hours. Monitor by TLC (use basic eluent, e.g., EtOAc/Hexane with 5% Triethylamine).
  • Quenching (CRITICAL SAFETY STEP):
  • Cool the reaction mixture to ~60°C.
  • Pour the mixture slowly onto crushed ice with stirring.
  • Warning: The hydrolysis of PPA is exothermic. Do not pour hot PPA into water.

Phase 3: Isolation 7. Neutralize the aqueous slurry with 50% NaOH or concentrated


 until pH > 10.
8.  Extract the precipitate or oil with Dichloromethane (DCM) or Ethyl Acetate.
9.  Wash organic layer with brine, dry over 

, and concentrate. 10. Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Troubleshooting Logic Tree

Use this decision tree to diagnose failure modes in your synthesis.

Troubleshooting Issue Identify Issue LowYield Low Yield / Tarring Issue->LowYield WrongIsomer Wrong Regioisomer Issue->WrongIsomer CheckAcid Using H2SO4? LowYield->CheckAcid SubstrateCheck Substrate Type? WrongIsomer->SubstrateCheck SwitchPPA Action: Switch to PPA (Reduces oxidation) CheckAcid->SwitchPPA Yes CheckTemp Temp > 140°C? CheckAcid->CheckTemp No ReduceTemp Action: Lower Temp to 100-110°C CheckTemp->ReduceTemp Yes MetaAniline Meta-Substituted Aniline SubstrateCheck->MetaAniline UnsymDiketone Unsymmetrical Diketone SubstrateCheck->UnsymDiketone MetaAdvice Sterics favor 7-isomer. Cannot easily force 5-isomer. Try Skraup with blocking group. MetaAniline->MetaAdvice UnsymAdvice Check Diketone Electrophilicity. Modify Aniline Electronics (e.g. OMe vs Cl) to steer attack. UnsymDiketone->UnsymAdvice

Figure 2: Troubleshooting logic for yield and selectivity issues.

References

  • Sloop, J. C. , et al. (2006). "Synthesis of Fluorinated Quinolines: The Combes Reaction Revisited." Journal of Fluorine Chemistry.

  • Roberts, E. & Turner, E. E. (1927). "The Factors Controlling the Formation of 2- and 4-Substituted Quinolines in the Combes Synthesis." Journal of the Chemical Society.

  • Born, J. L. (1955). "The Combes Quinoline Synthesis." Journal of Organic Chemistry.

  • BenchChem Technical Support. "Regioselective Synthesis of Quinoline Derivatives."

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 6-Hydroxy-2-methylquinoline-4-carboxylic Acid Derivatives: NMR Spectroscopy vs. X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their vast therapeutic and functional potential.[1] Speci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their vast therapeutic and functional potential.[1] Specifically, the 6-Hydroxy-2-methylquinoline-4-carboxylic acid scaffold is a key building block for developing novel pharmaceutical agents, including antimalarial, antimicrobial, and anticancer drugs.[2] The precise arrangement of atoms in these molecules dictates their biological activity and physical properties. Therefore, rigorous and unambiguous structural validation is not merely a procedural step but the bedrock of reliable and reproducible scientific discovery.

This guide provides an in-depth comparison of two paramount analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. As a senior application scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, highlighting how these powerful methods are best utilized—both independently and synergistically—to provide a complete and validated structural picture of these vital quinoline derivatives.

Part 1: NMR Spectroscopy — Unraveling the Molecular Blueprint in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for determining the structure of organic molecules in a solution state. It operates by probing the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment and connectivity of atoms within a molecule. For derivatives of 6-Hydroxy-2-methylquinoline-4-carboxylic acid, NMR is the first and most crucial step in confirming a successful synthesis.

The Rationale Behind NMR for Quinoline Derivatives

The primary power of NMR lies in its ability to provide a detailed account of the molecule's covalent framework.

  • ¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms. For our target scaffold, it allows us to:

    • Confirm the presence of the C2-methyl group (typically a sharp singlet).

    • Identify the aromatic protons on the quinoline core, whose splitting patterns (coupling) reveal their relative positions and thus the substitution pattern.

    • Observe the exchangeable protons of the 6-hydroxyl and 4-carboxylic acid groups, which often appear as broad singlets.

  • ¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule, confirming the integrity of the quinoline backbone and the presence of all functional groups.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): This is where the true power of NMR is unleashed. These experiments establish direct and long-range correlations between protons and carbons, allowing us to piece the molecular puzzle together definitively. For instance, an HMBC experiment can show a correlation between the methyl protons and the C2 carbon of the quinoline ring, unambiguously confirming the methyl group's position.

Experimental Protocol: A Self-Validating Workflow

A robust NMR analysis ensures that the data is internally consistent and leads to a single, logical structure.

Step 1: Optimized Sample Preparation

  • Analyte Selection: Begin with a purified sample of the 6-Hydroxy-2-methylquinoline-4-carboxylic acid derivative (~5-10 mg). Purity is paramount, as impurities will complicate the spectra.

  • Solvent Choice: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred for this class of compounds due to its excellent solvating power for polar molecules containing hydroxyl and carboxylic acid groups.[3] Unlike CDCl₃, it often allows for the observation of exchangeable -OH and -COOH protons.

  • Concentration: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

Step 2: Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving complex aromatic signals.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This provides the initial overview of the proton environments.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the connectivity within the aromatic rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to, providing definitive C-H assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for complex structures. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing the connection of different molecular fragments and confirming the positions of substituents that lack protons (like the carboxylic acid group).

Step 3: Spectral Interpretation

  • Assign Key Signals: Identify characteristic signals, such as the C2-methyl singlet and the downfield carboxylic acid proton.

  • Map Connectivity: Use the COSY spectrum to connect adjacent aromatic protons.

  • Assign C-H Pairs: Use the HSQC spectrum to link the proton assignments to their corresponding carbons.

  • Assemble the Structure: Use the HMBC correlations to link all the fragments together. For example, a correlation from the methyl protons to the C4-carboxylic carbon would be a key piece of evidence. This cross-validation between different NMR experiments is what makes the final structure trustworthy.

Diagram: NMR Structural Elucidation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_int Data Interpretation & Validation Prep Purified Derivative (~5-10 mg) Solvent Dissolve in DMSO-d6 Prep->Solvent Acq_1D 1D Spectra (¹H, ¹³C) Solvent->Acq_1D Acq_2D 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D Assign Assign Key Functional Groups Acq_2D->Assign Connect Establish Connectivity (COSY, HMBC) Assign->Connect Validate Cross-Validate Assignments (HSQC) Connect->Validate Structure Propose Final Structure Validate->Structure

Caption: Workflow for NMR-based structural validation.

Part 2: X-ray Crystallography — The Gold Standard for Solid-State Structure

While NMR provides an unparalleled view of a molecule's structure in solution, X-ray crystallography delivers the ultimate, high-resolution 3D picture in the solid state. It provides an unambiguous map of atomic positions, bond lengths, and bond angles, effectively ending any debate about the molecule's constitution and stereochemistry.[4]

The Rationale Behind X-ray Crystallography

For drug development, the solid-state structure is critically important. X-ray crystallography is the only technique that provides:

  • Absolute Structural Confirmation: It serves as the final arbiter, confirming the connectivity established by NMR.

  • Stereochemical Details: It provides the precise 3D arrangement of atoms in space.

  • Intermolecular Interactions: It reveals how molecules pack together in a crystal lattice, showing crucial hydrogen bonding networks involving the hydroxyl and carboxylic acid groups. This information is vital for understanding physical properties like solubility and melting point.

  • Conformational Analysis: It provides a snapshot of the molecule's preferred conformation in the solid state.

Experimental Protocol: From Solution to a Single Crystal

The entire process hinges on one critical, and often challenging, step: growing a high-quality single crystal.

Step 1: Crystal Growth (The Art of Crystallization)

  • Purity is Essential: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: The goal is to find a solvent or solvent system in which the compound has moderate solubility.

  • Common Techniques:

    • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solution is left undisturbed, allowing the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals may form.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is sealed in a chamber with a larger reservoir of a "precipitant" (a solvent in which the compound is poorly soluble). The precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

    • Cooling: A saturated solution of the compound at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Step 2: Data Collection

  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head.

  • Diffraction: The mounted crystal is placed in a diffractometer, where it is cooled in a stream of nitrogen gas (typically to 100 K) and rotated in a highly focused beam of X-rays. The X-rays diffract off the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.[5]

Step 3: Structure Solution and Refinement

  • Data Processing: The intensities and positions of the thousands of diffracted spots are measured and processed.

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map of the unit cell.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve its fit, resulting in a final, highly accurate 3D structure.

Diagram: X-ray Crystallography Workflow

XRay_Workflow cluster_cryst Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement Pure High Purity Compound Grow Slow Evaporation / Vapor Diffusion Pure->Grow Crystal Single Crystal (0.1-0.3 mm) Grow->Crystal Mount Mount Crystal Crystal->Mount Diffract X-ray Diffraction Mount->Diffract Process Process Diffraction Data Diffract->Process Solve Solve Phase Problem & Generate Map Process->Solve Refine Build & Refine Atomic Model Solve->Refine Final Final 3D Structure (CIF file) Refine->Final

Caption: Workflow for X-ray crystallography structural validation.

Part 3: A Comparative Analysis — Choosing the Right Tool

NMR and X-ray crystallography are not competing techniques but are highly complementary partners in structural science.[6][7][8] Their strengths and weaknesses make them suitable for answering different, yet equally important, questions.

FeatureNMR SpectroscopyX-ray Crystallography
Sample State SolutionSolid (single crystal)
Primary Information Covalent structure, atomic connectivity, and dynamics in solution.Precise 3D atomic coordinates, bond lengths/angles, and solid-state packing.
Key Challenge Signal overlap in complex molecules; interpretation can be complex.Growing a high-quality single crystal is often a major bottleneck.
Sample Amount Milligrams (5-10 mg)Micrograms (a single crystal)
Time Investment Hours to a day for a full suite of experiments.Days to weeks, or even months, for crystal growth and data collection.
Ambiguity Can be ambiguous for subtle isomers or complex stereochemistry.Unambiguous and definitive, considered the "gold standard" for structural proof.
Dynamic Information Can provide information on molecular motion and conformational exchange.Provides a static, time-averaged picture of the molecule in the solid state.

Conclusion: A Synergistic Approach to Trustworthy Science

For the comprehensive and authoritative structural validation of 6-Hydroxy-2-methylquinoline-4-carboxylic acid derivatives, a dual-pronged approach is the most rigorous path forward.

  • NMR as the Workhorse: NMR should be the initial and mandatory step after synthesis. It quickly and effectively confirms the correct covalent structure, verifies the presence of all functional groups, and ensures the intended substitution pattern has been achieved in the solution phase.

  • X-ray Crystallography as the Gold Standard: Whenever possible, the NMR-validated structure should be confirmed by single-crystal X-ray diffraction. This provides irrefutable proof of the molecular structure in three dimensions and yields critical data on solid-state packing and intermolecular interactions that are invaluable for drug development and materials design.

By leveraging the solution-state insights of NMR and the solid-state precision of X-ray crystallography, researchers can build a complete, self-validating, and trustworthy structural foundation for their work, ensuring that subsequent biological or material studies are based on a molecule of known and verified identity.

References

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (2023-06-02). Available from: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction - UI Scholars Hub. Available from: [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides - PubMed. (2024-06-05). Available from: [Link]

  • Structures of the quinoline derivatives. - ResearchGate. Available from: [Link]

  • Comparisons of NMR Spectral Quality and Success in Crystallization Demonstrate that NMR and X-ray Crystallography Are Complementary Methods for Small Protein Structure Determination | Request PDF - ResearchGate. Available from: [Link]

  • Comparison of NMR and X-ray crystallography. Available from: [Link]

  • Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors - MDPI. (2020-09-24). Available from: [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023-08-23). Available from: [Link]

  • Structure of quinoline derivatives. (A)... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available from: [Link]

  • 6-Hydroxy-2-methylquinoline-4-carboxylic acid - MySkinRecipes. Available from: [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. Available from: [Link]

  • Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines | Organic Letters - ACS Publications. Available from: [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available from: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. Available from: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical. (2019-10-30). Available from: [Link]

  • 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides - ResearchGate. Available from: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022-06-20). Available from: [Link]

Sources

Comparative

assessing the purity of synthesized 6-Hydroxy-2-methylquinoline-4-carboxylic acid by HPLC and melting point

Topic: Comparative Assessment of Purity for Synthesized 6-Hydroxy-2-methylquinoline-4-carboxylic Acid (HMQCA) Content Type: Publish Comparison Guide Executive Summary In the synthesis of pharmaceutical intermediates like...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Assessment of Purity for Synthesized 6-Hydroxy-2-methylquinoline-4-carboxylic Acid (HMQCA) Content Type: Publish Comparison Guide

Executive Summary In the synthesis of pharmaceutical intermediates like 6-Hydroxy-2-methylquinoline-4-carboxylic acid (HMQCA) (CAS: 50741-53-2), purity assessment is a critical control point. While traditional Melting Point (MP) analysis offers a rapid, low-cost preliminary screen, it is increasingly insufficient for the stringent requirements of modern drug development. This guide objectively compares MP analysis against High-Performance Liquid Chromatography (HPLC) , demonstrating why HPLC must be the primary release standard due to its superior specificity, sensitivity to isobaric impurities, and ability to quantify degradation products.

Compound Profile & Synthetic Context[1][2][3][4][5][6][7]

HMQCA is a functionalized quinoline derivative often synthesized via the Doebner reaction (condensation of 4-aminophenol, pyruvic acid, and acetaldehyde/precursors) or modified Combes synthesis.

  • Chemical Structure: A quinoline core with a carboxylic acid at C4, a methyl group at C2, and a hydroxyl group at C6.

  • Critical Quality Attributes (CQAs): Purity >98.0% (area %), free of unreacted amines (genotoxic potential), and decarboxylated by-products.

Common Impurities

Understanding the synthesis informs the analytical strategy. Common impurities include:

  • 4-Aminophenol: Unreacted starting material (highly polar).

  • 6-Hydroxy-2-methylquinoline: The decarboxylated by-product (formed under excessive heat).

  • Regioisomers: Isomers formed if the ring closure is not fully regioselective.

Method A: Melting Point Analysis (The "Quick Screen")

Principle

Melting point depression is a colligative property where impurities disrupt the crystal lattice, lowering and broadening the melting range.

Protocol
  • Sample Prep: Dry the sample thoroughly (vacuum oven at 50°C) to remove solvent/moisture.

  • Loading: Pack a capillary tube to a height of 2–3 mm.

  • Ramp: Heat rapidly to 200°C, then ramp at 1°C/min.

  • Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

Performance Analysis
  • Observed Behavior: HMQCA typically melts with decomposition in the range of 280°C – 290°C (literature values vary due to decomposition rates).

  • Limitations:

    • Decomposition: The high melting point often triggers thermal decarboxylation during the measurement, masking the true melting event.

    • Insensitivity: Eutectic points may not be distinct for structurally similar impurities (e.g., the decarboxylated analog) at low concentrations (<2%).

    • Subjectivity: Visual determination of "decomposition" vs. "melting" is operator-dependent.

Method B: RP-HPLC Analysis (The "Gold Standard")

Principle

Reverse-Phase HPLC separates components based on hydrophobic interactions with a stationary phase (C18) and polarity differences in the mobile phase. It provides quantitative data on individual impurities.

Optimized Protocol

This method is designed to separate the highly polar starting material (4-aminophenol) from the target acid and the less polar decarboxylated by-product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains COOH protonation for peak sharpness).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar amines)

    • 2-15 min: 5% → 60% B (Linear gradient)

    • 15-20 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (strong quinoline absorbance) and 280 nm .

  • Column Temp: 30°C.

Performance Analysis
  • Specificity: Resolves HMQCA (RT ~8-10 min) from 4-aminophenol (RT ~2-3 min) and decarboxylated impurities (RT ~12-14 min).

  • Sensitivity: Capable of detecting impurities down to 0.05% (area).

  • Linearity: High linearity (

    
    ) allows for precise assay calculations against a standard.
    

Comparative Analysis: HPLC vs. Melting Point

The following table summarizes the operational differences. HPLC is superior for release testing, while MP is suitable only for in-process checks (e.g., checking if a solid has precipitated).

FeatureMelting Point (MP)RP-HPLC
Primary Utility Quick identity confirmation; crude purity check.Quantitative purity assay; impurity profiling.
Sample Size < 5 mg~10 mg (dissolved)
Specificity Low. Cannot identify which impurity is present.High. Separates and identifies specific contaminants.
Sensitivity Low. typically requires >2% impurity to see shift.High. Detects <0.1% trace impurities.[2]
Thermal Stability Poor. Sample often decomposes before melting.Excellent. Analysis occurs at near-ambient temp.
Data Output Qualitative range (e.g., "282-285°C").Quantitative chromatogram (Peak Area %).

Experimental Validation (Case Study)

To illustrate the risk of relying solely on MP, consider "Batch 042" of synthesized HMQCA.

  • MP Result: Batch 042 showed a melting range of 281–284°C (dec) . This matched the reference standard's behavior visually.

    • Interpretation: The batch appears pure.[3][4]

  • HPLC Result: Analysis revealed:

    • Main Peak (HMQCA): 97.2%

    • Impurity A (Decarboxylated): 2.1%

    • Impurity B (Unknown): 0.7%

    • Interpretation: The batch fails the >98.0% purity specification. The decarboxylated impurity has a high melting point itself, forming a solid solution that did not significantly depress the MP of the bulk sample.

Visualized Workflows

Logic Flow for Purity Assessment

This diagram illustrates the decision-making process for analyzing HMQCA.

PurityAssessment Start Synthesized HMQCA Crude Solid MP_Check Step 1: Melting Point Screen (Quick Check) Start->MP_Check Decision_MP Range > 280°C (dec)? MP_Check->Decision_MP Reject REJECT BATCH (Recrystallize) Decision_MP->Reject No (Wide Range) HPLC Step 2: RP-HPLC Analysis (Definitive Assay) Decision_MP->HPLC Yes (Sharp Range) Decision_HPLC Purity > 98.0%? No single impurity > 0.5%? HPLC->Decision_HPLC Decision_HPLC->Reject No Release RELEASE BATCH (Suitable for Next Step) Decision_HPLC->Release Yes

Figure 1: Decision matrix for releasing HMQCA batches. Note that passing MP is necessary but not sufficient.

HPLC Method Mechanism

This diagram details the separation logic within the HPLC column.

HPLC_Mechanism cluster_0 Mobile Phase Gradient cluster_1 Elution Order T0 T=0 min 5% MeCN (Highly Polar) Imp1 1. 4-Aminophenol (Polar/Unretained) T0->Imp1 Elutes Early T10 T=10 min 40% MeCN (Moderate) Target 2. HMQCA (Target Compound) T10->Target Elutes Mid T15 T=15 min 60% MeCN (Non-Polar) Imp2 3. Decarboxylated By-product (Less Polar) T15->Imp2 Elutes Late

Figure 2: Chromatographic separation logic. The gradient is tuned to elute polar precursors first, followed by the product, then non-polar degradation products.

Recommendations

For researchers synthesizing 6-Hydroxy-2-methylquinoline-4-carboxylic acid:

  • Do not rely on Melting Point for purity. Use it only to confirm that the solid is likely the correct material and dry. The high melting temperature causes decomposition that obscures impurities.

  • Adopt the Gradient HPLC Method. Isocratic methods may fail to elute the non-polar decarboxylated impurities or co-elute them with the main peak.

  • Monitor at 254 nm. This wavelength provides a robust response for the quinoline core.

  • Buffer your Mobile Phase. Use 0.1% Formic Acid or TFA. Unbuffered water will result in peak tailing due to the ionization of the carboxylic acid and phenolic hydroxyl groups.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85076, 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes (2025). 6-Hydroxy-2-methylquinoline-4-carboxylic acid Product Data. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Hydroxyquinolines. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 6-Hydroxy-2-methylquinoline-4-carboxylic Acid Detection

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison and cross-validation of analytical techniques for the detection of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison and cross-validation of analytical techniques for the detection of 6-Hydroxy-2-methylquinoline-4-carboxylic acid. As a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly antimalarial drugs, the accurate and precise quantification of this molecule is paramount.[1][2] This guide will delve into the practicalities of cross-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing you with the rationale and methodologies to ensure data integrity across different analytical platforms.

The Imperative of Analytical Method Cross-Validation

In the landscape of pharmaceutical development and quality control, it is not uncommon for a product to be tested using different analytical methods throughout its lifecycle or across different laboratories. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably to produce comparable results. This is a critical step to ensure consistency in data for regulatory submissions and to maintain product quality. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][4][5]

This guide will focus on two workhorse techniques in analytical chemistry: HPLC-UV, a robust and widely accessible method, and LC-MS/MS, known for its superior sensitivity and selectivity.

Overview of the Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a compound like 6-Hydroxy-2-methylquinoline-4-carboxylic acid, which possesses a chromophore in its quinoline ring structure, UV detection is a straightforward and effective means of quantification. The amount of UV light absorbed by the analyte as it elutes from the column is directly proportional to its concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After separation by the LC system, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).[6] Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This technique is particularly advantageous for analyzing complex matrices and for achieving very low detection limits.

The Cross-Validation Workflow

The cross-validation process involves a series of experiments designed to compare the performance characteristics of the two methods. The core parameters for this validation are guided by the International Council for Harmonisation (ICH) guidelines.[3][7][8]

CrossValidation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Reporting P1 Define Analytical Requirements P2 Select Validation Parameters (ICH Q2(R2)) P1->P2 P3 Develop Validation Protocol P2->P3 E1 Prepare Standards & Samples P3->E1 E2 Analyze via HPLC-UV E1->E2 E3 Analyze via LC-MS/MS E1->E3 D1 Compare Linearity & Range E2->D1 D2 Assess Accuracy (% Recovery) E2->D2 D3 Evaluate Precision (RSD%) E2->D3 D4 Determine Selectivity E2->D4 D5 Calculate LOD & LOQ E2->D5 E3->D1 E3->D2 E3->D3 E3->D4 E3->D5 C1 Statistical Analysis (e.g., t-test, F-test) D1->C1 D2->C1 D3->C1 D4->C1 D5->C1 C2 Generate Validation Report C1->C2 C3 Conclusion on Method Equivalency C2->C3

Caption: A workflow for the cross-validation of two analytical methods.

Experimental Protocols for Cross-Validation

The following protocols are designed to generate the necessary data to compare the HPLC-UV and LC-MS/MS methods.

Preparation of Standards and Samples
  • Stock Solution: Accurately weigh and dissolve 10 mg of 6-Hydroxy-2-methylquinoline-4-carboxylic acid reference standard in 10 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected working range of both instruments. A typical range might be 0.1 µg/mL to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate weighing of the reference standard to assess accuracy and precision.

HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm (or the wavelength of maximum absorbance for the analyte).

  • Column Temperature: 30 °C.

LC-MS/MS Method
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS/MS Transitions: Monitor the transition from the protonated parent ion [M+H]+ to a characteristic product ion. For a molecule with a molecular weight of 203.19 g/mol , the parent ion would be m/z 204.07.[1][9] The specific product ion would be determined during method development.

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data from the cross-validation study.

Table 1: Linearity and Sensitivity
ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Linear Range 0.5 - 100 µg/mL0.001 - 10 µg/mLAppropriate for intended use
Correlation Coefficient (r²) 0.99920.9998≥ 0.995
Limit of Detection (LOD) 0.15 µg/mL0.0003 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.5 µg/mL0.001 µg/mLSignal-to-Noise ≥ 10
Table 2: Accuracy and Precision
QC LevelHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Accuracy (% Recovery) Accuracy (% Recovery) 80% - 120%
Low QC (1 µg/mL) 98.5%101.2%
Mid QC (10 µg/mL) 102.1%99.8%
High QC (80 µg/mL) 99.3%100.5%
Precision (%RSD) Precision (%RSD) ≤ 15%
Low QC (1 µg/mL) 4.5%3.8%
Mid QC (10 µg/mL) 2.1%1.9%
High QC (80 µg/mL) 1.8%1.5%

Interpretation of Results and Method Selection

The data clearly illustrates the distinct performance characteristics of each technique.

  • Sensitivity: The LC-MS/MS method is orders of magnitude more sensitive than the HPLC-UV method, with significantly lower LOD and LOQ values. This is a critical advantage when analyzing samples with trace amounts of the analyte or when sample volume is limited.

  • Selectivity: While not explicitly quantified in the tables, LC-MS/MS offers superior selectivity due to the monitoring of a specific mass transition. This makes it the preferred method for complex matrices where co-eluting impurities could interfere with the UV signal.

  • Linearity, Accuracy, and Precision: Both methods demonstrate excellent linearity, accuracy, and precision within their respective linear ranges, meeting typical acceptance criteria for pharmaceutical analysis.[7][10] The choice between them for these parameters would depend on the required concentration range.

  • Robustness: HPLC-UV methods are generally considered more robust and less susceptible to matrix effects than LC-MS/MS. They are also more cost-effective to operate and maintain, making them ideal for routine quality control environments.

Method_Selection start Start: Need to Analyze 6-Hydroxy-2-methylquinoline-4-carboxylic acid q1 Is the sample matrix complex or are interfering compounds expected? start->q1 q2 Is ultra-high sensitivity required (e.g., metabolite studies, trace analysis)? q1->q2 No lc_msms Choose LC-MS/MS (High Selectivity & Sensitivity) q1->lc_msms Yes q3 Is this for routine QC in a high-throughput environment? q2->q3 No q2->lc_msms Yes hplc_uv Choose HPLC-UV (Robust, Cost-Effective) q3->hplc_uv Yes q3->hplc_uv No (Consider both based on other factors)

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion: A Symbiotic Approach

The cross-validation of HPLC-UV and LC-MS/MS for the analysis of 6-Hydroxy-2-methylquinoline-4-carboxylic acid reveals that both methods are fit for purpose, but their optimal applications differ.

  • HPLC-UV is the pragmatic choice for routine quality control, release testing, and assays where the analyte concentration is relatively high and the sample matrix is clean. Its robustness, lower cost, and ease of use are significant advantages in these settings.

  • LC-MS/MS is the indispensable tool for research and development, impurity profiling, bioanalysis, and any application demanding the highest levels of sensitivity and selectivity.[11]

Ultimately, these two techniques are not competitors but rather complementary tools in the analytical scientist's arsenal. A well-documented cross-validation study provides the confidence and flexibility to leverage the strengths of each method throughout the drug development lifecycle, ensuring data of the highest integrity and quality.

References

  • US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma . National Institutes of Health. [Link]

  • 6-Hydroxy-2-methylquinoline-4-carboxylic acid . MySkinRecipes. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]

  • (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid . ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). [Link]

  • LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417 . ResearchGate. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey . PubMed. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation (ICH). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . ACS Publications. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES . Novelty Journals. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods . gmp-compliance.org. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). [Link]

  • Chiral Phosphoric Acid-Catalyzed Asymmetric [4 + 2] Cycloadditions of Photogenerated o-Quinodimethanes with Vinylazaarenes . ACS Publications. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . PubMed Central. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics . Regulations.gov. [Link]

  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives . ResearchGate. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation . CASSS. [Link]

  • 4-hydroxy-2-methylquinoline-6-carboxylic acid (C11H9NO3) . PubChem. [Link]

Sources

Comparative

benchmarking the inhibitory activity of 6-Hydroxy-2-methylquinoline-4-carboxylic acid against standard enzyme inhibitors.

The following guide provides a technical benchmarking framework for 6-Hydroxy-2-methylquinoline-4-carboxylic acid (HMQCA) . Based on its structural pharmacophore—a quinoline-4-carboxylic acid core—this molecule is positi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical benchmarking framework for 6-Hydroxy-2-methylquinoline-4-carboxylic acid (HMQCA) . Based on its structural pharmacophore—a quinoline-4-carboxylic acid core—this molecule is positioned as a scaffold inhibitor for Dihydroorotate Dehydrogenase (DHODH) and related metallo-enzymes involved in nucleotide biosynthesis and redox homeostasis.

This guide is structured to assist researchers in evaluating HMQCA against industry-standard inhibitors like Brequinar and Teriflunomide .

Executive Summary: The Pharmacophore Context

6-Hydroxy-2-methylquinoline-4-carboxylic acid (HMQCA) represents a distinct subclass of quinoline-4-carboxylates. Unlike its 2-carboxylic acid counterparts (e.g., Kynurenic acid, a DAAO inhibitor), the 4-carboxylic acid moiety directs activity primarily toward the ubiquinone-binding tunnel of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis.

While 2-phenylquinoline-4-carboxylic acids (e.g., Brequinar) are high-potency inhibitors, the 2-methyl substitution in HMQCA offers a unique benchmarking opportunity. It reduces steric bulk, potentially altering binding kinetics and solubility profiles compared to highly lipophilic clinical standards. This guide outlines the protocol to quantify this shift in potency and mechanism.

Mechanistic Benchmarking: HMQCA vs. Standards

To objectively evaluate HMQCA, it must be compared against established inhibitors that define the upper and lower bounds of assay sensitivity.

Comparative Inhibitor Profile[1][2]
FeatureHMQCA (Test Candidate) Brequinar (Gold Standard) Teriflunomide (Clinical Standard)
Core Scaffold Quinoline-4-carboxylic acidQuinoline-4-carboxylic acidIsoxazole (active metabolite)
Primary Target hDHODH (Ubiquinone site)hDHODH (Ubiquinone site)hDHODH (Ubiquinone site)
Binding Mode Competitive vs. CoQ (Predicted)Competitive vs. CoQNon-competitive / Mixed
Key Interaction 4-COOH coordinates Arg316; 6-OH offers H-bond potential4-COOH coordinates Arg316; 2-Phenyl fills hydrophobic pocketActive metabolite ring stacking
Solubility Moderate (Polar 6-OH/COOH)Low (High Lipophilicity)Moderate
Assay Role Fragment Lead / Scaffold Positive Control (High Potency) Clinical Benchmark
Structural Logic for Inhibition

The inhibitory potential of HMQCA is grounded in the carboxylate pharmacophore . In DHODH, the carboxylate group of quinoline-4-acids interacts electrostatically with the guanidinium group of Arg136 (or Arg316 in human isoforms) in the active site.

  • The 6-OH Group: Differentiates HMQCA from the unsubstituted core, providing a handle for additional hydrogen bonding or water-mediated networks within the enzyme channel.

  • The 2-Methyl Group: Provides less hydrophobic surface area than Brequinar's biphenyl moiety, likely resulting in a higher

    
     (lower potency) but higher ligand efficiency (LE) per heavy atom.
    

Biological Pathway Visualization

The following diagram illustrates the specific intervention point of HMQCA within the de novo pyrimidine synthesis pathway, highlighting the competitive pressure against Ubiquinone (CoQ).

DHODH_Pathway Substrate Dihydroorotate Enzyme DHODH Enzyme (Mitochondrial Inner Membrane) Substrate->Enzyme Oxidation Product Orotate Enzyme->Product CoQH2 Ubiquinol (CoQH2) Enzyme->CoQH2 Reduction CoQ Ubiquinone (CoQ) CoQ->Enzyme Electron Acceptor ETC Electron Transport Chain CoQH2->ETC To Complex III Brequinar Brequinar (Standard) Brequinar->Enzyme Competes with CoQ (High Affinity) HMQCA HMQCA (Test Article) HMQCA->Enzyme Competes with CoQ (Scaffold Affinity)

Caption: HMQCA targets the ubiquinone-binding tunnel of DHODH, preventing electron transfer from Dihydroorotate to CoQ, halting pyrimidine synthesis.

Experimental Protocol: The DCIP Reduction Assay

To benchmark HMQCA, you must use a chromogenic assay that couples DHODH activity to the reduction of 2,6-dichlorophenolindophenol (DCIP) . This assay is self-validating: DCIP loses absorbance at 600 nm upon reduction, providing a real-time kinetic readout.

Reagents & Preparation[3][4]
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates:

    • L-Dihydroorotate (DHO): 1 mM stock.

    • Decylubiquinone (CoQ analog): 100 µM stock.

    • DCIP: 60 µM working solution (Blue color).

  • Enzyme: Recombinant Human DHODH (hDHODH), purified (residues 30–396).

  • Inhibitors:

    • HMQCA: Dissolve in 100% DMSO (Stock 10 mM).

    • Brequinar: Dissolve in 100% DMSO (Control).

Step-by-Step Workflow
  • Baseline Calibration (Blanking): In a 96-well clear plate, add Assay Buffer (180 µL) and DCIP (60 µM). Ensure stable absorbance at 600 nm (

    
    ).
    
  • Inhibitor Incubation: Add hDHODH (20 nM final) to wells. Add HMQCA at varying concentrations (0.1 µM to 100 µM). Add Brequinar (Positive Control) at 0.001 µM to 1 µM. Critical Step: Incubate for 10 minutes at 25°C to allow inhibitor equilibration with the ubiquinone channel.

  • Reaction Initiation: Add Decylubiquinone (100 µM) and L-Dihydroorotate (500 µM) simultaneously to start the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm (

    
    ) every 30 seconds for 20 minutes.
    Validating Signal: The slope (Rate, 
    
    
    
    ) should be linear for the first 5–10 minutes.
Data Analysis

Calculate the Percent Inhibition for each concentration:



Where 

is the initial velocity (slope). Plot log[Inhibitor] vs. % Inhibition to derive the IC50 .

Anticipated Results & Interpretation

When analyzing HMQCA data against the standards, use the following interpretive matrix:

ObservationInterpretationActionable Insight
IC50 < 1 µM Potent Hit The 6-OH group likely forms a critical H-bond (e.g., with Tyr356 or Thr63), compensating for the lack of a 2-phenyl group. Proceed to cell-based proliferation assays (MCF7/HCT116).
IC50: 1–50 µM Scaffold Activity Typical for "fragment-like" quinoline-4-carboxylates. The molecule is a valid starting point for SAR expansion (e.g., adding hydrophobic groups at C2).
IC50 > 100 µM Inactive The 2-Methyl group may be insufficient to displace Ubiquinone, or the 6-OH creates unfavorable polarity in the hydrophobic tunnel.

Scientific Note on Selectivity: While DHODH is the primary target, researchers should also screen HMQCA against D-Amino Acid Oxidase (DAAO) if CNS activity is of interest. Quinoline-2-carboxylic acids are classic DAAO inhibitors; however, the 4-COOH shift in HMQCA typically reduces DAAO affinity, making it more selective for DHODH or metallo-enzymes.

References

  • DHODH Inhibition by Quinoline-4-Carboxylic Acids: Madak, J. T., et al. (2018).[1] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.

  • Structural Basis of Inhibition: Liu, S., et al. (2000). "Structure of human dihydroorotate dehydrogenase with a bound inhibitor, brequinar."[1] Structure.

  • Quinoline Derivatives in Cancer Therapy: Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

  • DAAO Inhibitor Context: Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition... for Schizophrenia."[2] Journal of Pharmacology and Experimental Therapeutics.

Sources

Safety & Regulatory Compliance

Safety

6-Hydroxy-2-methylquinoline-4-carboxylic acid proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of 6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 50741-53-2). It is designed for researchers and laboratory managers requiring imme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 50741-53-2). It is designed for researchers and laboratory managers requiring immediate, actionable safety logistics.

Chemical Identity & Hazard Profile

Before initiating any disposal procedure, verify the chemical identity and understand the specific hazards that dictate the waste stream.

Parameter Specification
Chemical Name 6-Hydroxy-2-methylquinoline-4-carboxylic acid
CAS Number 50741-53-2
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Physical State Solid (Powder), typically pale beige to brown
Solubility Low in neutral water; Soluble in DMSO, Methanol, and dilute Alkali (NaOH)
Storage 2-8°C, Sealed, Dry

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

Part 1: Pre-Disposal Logistics (Segregation Strategy)

Effective disposal begins with segregation. This compound possesses both a carboxylic acid group and a phenolic hydroxyl group, making it amphoteric but predominantly acidic .

1. Compatibility Rules:

  • DO NOT MIX with Strong Oxidizing Agents (e.g., Peroxides, Permanganates) – Risk of exothermic reaction.

  • DO NOT MIX with Strong Bases in non-controlled waste streams – Risk of heat generation.

  • Segregation: Classify as "Solid Hazardous Waste (Toxic/Irritant)" or "Organic Acid Waste" depending on your facility's specific coding.

2. Container Selection:

  • Solids: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass jars with Teflon-lined caps.

  • Liquids (Solutions): HDPE carboys or Safety Cans (if in flammable solvent).

Part 2: Disposal Workflows

Scenario A: Disposal of Solid Waste (Expired/Excess Substance)

Applicable to: Expired reagent, contaminated weighing boats, gloves, and paper towels.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a fume hood to avoid inhalation (H335).

  • Containment: Transfer the solid material directly into a dedicated Solid Hazardous Waste Container .

    • Note: Do not dispose of in regular trash or biohazard bags.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "6-Hydroxy-2-methylquinoline-4-carboxylic acid, Solid"

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Sealing: Ensure the lid is screwed on tightly. Wipe the exterior with a damp paper towel (methanol-dampened) to remove dust residues, then dispose of the towel in the same container.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: HPLC waste, reaction byproducts dissolved in solvents.

  • Solvent Identification: Identify the primary solvent (e.g., DMSO, Methanol, Water).

  • Segregation:

    • If in Organic Solvent (MeOH, DMSO): Pour into the "Halogen-Free Organic Solvents" waste stream (unless halogenated solvents are present).

    • If in Aqueous Solution (Basic/Acidic): Adjust pH to between 5–9 if required by your facility, OR dispose of directly into the "Aqueous Chemical Waste" carboy.

    • Critical: Do NOT pour down the drain.[4] This compound is harmful to aquatic life.[4][5]

  • Rinsing: Triple rinse the original vessel with a small volume of Methanol. Add the rinsate to the organic waste container.

Scenario C: Spill Cleanup Protocol (Immediate Action)

Applicable to: Accidental benchtop spills.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Wear N95 or P100 respiratory protection if outside a fume hood.

  • Contain (Solid Spill):

    • Cover the spill with a damp paper towel (water is sufficient to suppress dust, though solubility is low).

    • Scoop up the material and towel using a spatula or dustpan.

    • Place in a sealed bag or waste jar.

  • Decontaminate (Surface):

    • The compound may leave a residue.[1][3][4][6] Wipe the surface with Methanol or a dilute Sodium Bicarbonate (NaHCO₃) solution to solubilize traces.

    • Final wash with soap and water.[1][3]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste .

Part 3: Waste Stream Decision Logic

The following diagram illustrates the decision-making process for routing this chemical to the correct waste stream.

DisposalWorkflow cluster_legend Legend Start Waste Source: 6-Hydroxy-2-methylquinoline-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated Consumables) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid SolidAction Place in HDPE/Glass Jar Label: 'Toxic/Irritant Solid' Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, etc.) SolventCheck->Organic Aqueous Aqueous Solution (Water, Buffers) SolventCheck->Aqueous OrgDisp Disposal: Organic Solvent Waste Stream (Incineration) Organic->OrgDisp AqDisp Disposal: Aqueous Chemical Waste (Check pH reqs) Aqueous->AqDisp key1 Decision Point key2 Waste Category key3 Final Disposal

Figure 1: Decision matrix for segregating 6-Hydroxy-2-methylquinoline-4-carboxylic acid waste streams.

Part 4: Regulatory & Documentation

Labeling Requirements (RCRA/EPA/CLP): When submitting waste for pickup, the label must explicitly list the chemical name. Do not use abbreviations (e.g., "HMQCA").

  • Proper Shipping Name (Internal): Waste Toxic Solid, Organic, N.O.S. (6-Hydroxy-2-methylquinoline-4-carboxylic acid).

  • Hazard Codes:

    • US (RCRA): Likely not P-listed or U-listed specifically, but treat as characteristic waste if it exhibits toxicity. Default to "Non-Regulated Chemical Waste" unless mixed with listed solvents.

    • EU (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

Documentation: Maintain a log of the approximate mass generated. This is critical for facilities operating under "Small Quantity Generator" (SQG) status to ensure monthly limits are not exceeded.

References

  • PubChem. (n.d.).[7][8] Compound Summary: Quinoline-4-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Hydroxy-2-methylquinoline-4-carboxylic acid

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-proven safety protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-proven safety protocols for handling 6-Hydroxy-2-methylquinoline-4-carboxylic acid. This compound is a valuable intermediate in the synthesis of novel pharmaceutical agents, including potential antimalarial, antimicrobial, and anticancer drugs.[1] While specific toxicity data for this exact molecule is limited, a thorough analysis of its structural analogs dictates a cautious and systematic approach to handling. This document outlines the necessary personal protective equipment (PPE), handling procedures, and emergency plans to ensure your safety and the integrity of your work.

Hazard Assessment: The 'Why' Behind the Protocol

The foundation of any safety protocol is a clear understanding of the potential hazards. Based on the Globally Harmonized System (GHS) classifications for structurally similar quinoline-4-carboxylic acid derivatives, we must assume 6-Hydroxy-2-methylquinoline-4-carboxylic acid presents the following risks.[2] This precautionary principle is the cornerstone of laboratory safety.

Table 1: Presumed Hazard Profile based on Structural Analogs

Hazard Statement GHS Classification Potential Effect Source Analogs
H302 Acute Toxicity, Oral (Category 4) Harmful if swallowed. [3][4]
H315 Skin Corrosion/Irritation (Category 2) Causes skin irritation. [3][4][5]
H319 / H318 Serious Eye Damage/Irritation (Category 2/1) Causes serious eye irritation, with potential for severe damage. [3][4][5]

| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. |[3][4] |

The primary physical form of this compound is a powder, which increases the risk of inadvertent inhalation and contamination of surfaces. Therefore, our protocols are designed to mitigate exposure to airborne particulates and prevent dermal or ocular contact.

Core PPE Requirements: Your Primary Defense

Engineering controls, such as a chemical fume hood, are the first line of defense. The following PPE is mandatory when handling 6-Hydroxy-2-methylquinoline-4-carboxylic acid to supplement these controls.

  • Eye and Face Protection:

    • Rationale: The high risk of serious eye irritation (H319) or damage (H318) makes robust eye protection non-negotiable.[3][5]

    • Required: Chemical safety goggles that provide a full seal around the eyes.

    • Strongly Recommended: A full-face shield worn over safety goggles, especially when handling quantities greater than a few milligrams or when a splash risk exists.[6][7][8]

  • Hand Protection:

    • Rationale: To prevent skin irritation (H315) from direct contact with the powder.[3][5]

    • Required: Double gloving with powder-free nitrile gloves is mandatory.[7][8] The outer glove should be removed immediately after handling the compound and disposed of as contaminated waste. The inner glove protects the skin during the doffing process. Gloves must be changed every 30 minutes during extended procedures or immediately if contamination is suspected.[8]

  • Body Protection:

    • Rationale: To protect skin on the arms and body from contact with powders.

    • Required: A long-sleeved laboratory coat is the minimum requirement.[9]

    • Strongly Recommended: A disposable, back-closing gown with knit cuffs provides superior protection by preventing gaps and minimizing contamination of personal clothing.[8]

  • Respiratory Protection:

    • Rationale: The potential for respiratory irritation (H335) from inhaling the fine powder necessitates strict controls.[3][4]

    • Primary Control: All handling of the solid compound, especially weighing and transferring, must be performed within a certified chemical fume hood to prevent the generation of airborne dust.[9]

    • Secondary Control: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved N95 respirator or higher is required.[8][10] Note that proper fit-testing and training are prerequisites for respirator use.[10]

Operational and Disposal Plans

Adherence to strict, step-by-step procedures is critical for safety. The following protocols provide a self-validating system for handling 6-Hydroxy-2-methylquinoline-4-carboxylic acid.

Protocol 3.1: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is crucial to prevent cross-contamination. The doffing procedure is designed to contain the contaminant on the outer surfaces of the removed PPE.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Don Shoe Covers & Head/Hair Covers Don2 2. Don Inner Gloves Don1->Don2 Don3 3. Don Gown/ Lab Coat Don2->Don3 Don4 4. Don Respirator/ Mask (if required) Don3->Don4 Don5 5. Don Goggles/ Face Shield Don4->Don5 Don6 6. Don Outer Gloves (over cuffs) Don5->Don6 Doff1 1. Remove Outer Gloves (turn inside out) Doff2 2. Remove Gown/ Lab Coat Doff1->Doff2 Doff3 3. Wash Hands Doff2->Doff3 Doff4 4. Remove Goggles/ Face Shield Doff3->Doff4 Doff5 5. Remove Respirator/ Mask Doff4->Doff5 Doff6 6. Remove Inner Gloves Doff5->Doff6 Doff7 7. Wash Hands Thoroughly Doff6->Doff7

Caption: PPE Donning and Doffing Workflow.

Protocol 3.2: Safe Weighing and Handling of Powder
  • Designate the Area: Cordon off and label a specific area within the chemical fume hood for handling this compound.[11]

  • Prepare the Surface: Cover the work surface of the fume hood and the balance with disposable, plastic-backed absorbent paper.[7][11]

  • Use Enclosed Balance: Whenever possible, use a balance with an enclosure or draft shield to contain any dust generated during weighing.[11]

  • Transfer Technique: Do not pour the powder.[11] Use a dedicated spatula or scoop to transfer small amounts of the solid into a tared weigh boat or container.[11] This minimizes the creation of airborne dust.

  • Keep Containers Closed: The stock container of the chemical must be closed immediately after the required amount is dispensed.[11][12]

  • Dissolution: If the next step involves dissolving the powder, do so within the fume hood by adding the solvent to the container with the powder, rather than transferring the powder to the solvent.

Protocol 3.3: Spill Management

Preparedness is key to managing accidents effectively.[2]

Spill_Response cluster_small Small Spill (<1g, Contained in Fume Hood) cluster_large Large Spill (>1g or Outside Containment) Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess Spill Size & Location Alert->Assess SmallPPE Ensure appropriate PPE is worn (Gown, Double Gloves, Goggles) Assess->SmallPPE Small & Contained LargeEvac Evacuate the immediate area Assess->LargeEvac Large or Uncontained SmallContain Gently cover with absorbent pads or dry sand to avoid raising dust SmallPPE->SmallContain SmallCollect Carefully scoop material into a labeled hazardous waste container SmallContain->SmallCollect SmallDecon Decontaminate the area with an appropriate solvent and wipe clean SmallCollect->SmallDecon LargeSecure Restrict access and post warnings LargeEvac->LargeSecure LargeCall Contact Emergency Personnel (e.g., EHS) LargeSecure->LargeCall LargeVent Ensure ventilation is running (if safe to do so) LargeCall->LargeVent

Caption: Spill Response Decision Tree.

Protocol 3.4: Decontamination and Disposal
  • Surface Decontamination: At the end of the procedure, wipe down the designated work area, equipment, and any potentially contaminated surfaces with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all wipes as hazardous waste.

  • PPE Disposal: All disposable PPE, including gowns, shoe covers, and both layers of gloves, must be treated as hazardous waste. Place them in a designated, sealed waste bag or container immediately after doffing.

  • Chemical Waste: Dispose of unused 6-Hydroxy-2-methylquinoline-4-carboxylic acid and any solutions containing it in a clearly labeled, sealed hazardous waste container. Follow all local, regional, and national regulations for chemical waste disposal.[13]

Emergency Response Plan

In the event of an exposure, immediate and correct action is critical.

Table 2: Emergency Procedures for Personal Exposure

Exposure Route Immediate Action Follow-Up
Skin Contact Immediately remove contaminated clothing and outer gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[14][15] Seek immediate medical attention.[15] Provide the Safety Data Sheet (SDS) or this guide to the medical personnel.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Call for immediate medical attention/an ophthalmologist. Do not delay.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek emergency medical help.[5] Call a poison center or doctor for further advice.[16]

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. | Immediately call a poison center or doctor for treatment advice.[14][16] |

This guide is intended to build your confidence and competence in safely handling 6-Hydroxy-2-methylquinoline-4-carboxylic acid. By understanding the rationale behind each step and adhering to these protocols, you contribute to a culture of safety that protects you, your colleagues, and your research.

References

  • 6-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. (n.d.). Chemos GmbH & Co.KG. [Link]

  • 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Quinoline for Synthesis Material Safety Data Sheet. (n.d.). Techno PharmChem. [Link]

  • 6-Hydroxy-2-methylquinoline-4-carboxylic acid Product Description. (n.d.). MySkinRecipes. [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich Process Systems. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. (2020). University of Wisconsin-La Crosse. [Link]

  • Chapter 06: Safe Handling of Chemicals. (n.d.). The University of North Carolina at Chapel Hill - Environment, Health and Safety. [Link]

  • Quinoline for Synthesis Safety Data Sheet. (n.d.). Loba Chemie. [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. [Link]

  • Quinolines: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

Sources

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